Oxamniquine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYUJZMCCFSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023398 | |
| Record name | Oxamniquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |
| Record name | Oxamniquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMNIQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |
CAS No. |
21738-42-1, 40247-39-0, 119678-90-9 | |
| Record name | Oxamniquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamniquine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamniquine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamniquine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamniquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxamniquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxamniquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamniquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMNIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAMNIQUINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAMNIQUINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAMNIQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 147 - 149 °C | |
| Record name | Oxamniquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMNIQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Oxamniquine against Schistosoma mansoni: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamniquine, a tetrahydroquinoline derivative, has been a cornerstone in the treatment of schistosomiasis caused by Schistosoma mansoni. Its remarkable species-specificity and potent schistosomicidal activity stem from a fascinating mechanism of action that involves bioactivation within the parasite. This technical guide provides an in-depth exploration of the molecular and biochemical pathways underlying this compound's efficacy, the basis of resistance, and detailed experimental protocols for studying its mechanism.
Introduction
Schistosomiasis, a debilitating parasitic disease, affects millions worldwide. While praziquantel is the current mainstay of treatment, the historical use and unique mechanism of this compound offer valuable insights for the development of new anti-schistosomal drugs. This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect. This activation is exclusively and efficiently carried out by the target parasite, S. mansoni, rendering it harmless to the human host and other Schistosoma species.
The Bioactivation Pathway of this compound
The central event in this compound's mechanism of action is its enzymatic activation by a Schistosoma mansoni sulfotransferase, designated SmSULT-OR.[1][2] This enzyme catalyzes the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[1] This reaction forms a reactive sulfate ester metabolite.
This ester is unstable and spontaneously dissociates, generating a highly reactive electrophilic carbocation.[3] This electrophile is the ultimate schistosomicidal agent, capable of alkylating nucleophilic macromolecules within the parasite, most notably its DNA.[3][4]
Below is a diagram illustrating the bioactivation pathway of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biochemical Pathways Affected by Oxamniquine
This document provides a comprehensive technical overview of the biochemical mechanisms of the antischistosomal drug this compound. It details the drug's activation pathway, its molecular target, the basis of parasite resistance, and relevant quantitative data, supplemented with detailed experimental protocols and pathway visualizations.
Core Mechanism of Action: A Pro-drug Activation Strategy
This compound is a pro-drug that is selectively toxic to Schistosoma mansoni, one of the major species of parasitic flatworms responsible for human schistosomiasis.[1][2] Its efficacy is entirely dependent on its bioactivation within the parasite, a process that transforms the inert parent molecule into a potent DNA alkylating agent.[3][4] This activation is the central biochemical event and the primary determinant of the drug's species specificity and the parasite's susceptibility.
The Sulfation Pathway: The Gateway to Activation
The critical step in this compound's mechanism is its activation by a parasite-specific sulfotransferase, designated SmSULT-OR.[4][5] This enzyme catalyzes the transfer of a sulfonate group (SO₃) from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[4][6] This reaction produces a highly unstable sulfate ester.[1][6] The ester spontaneously degrades, yielding a reactive electrophilic carbocation that is the ultimate schistosomicidal agent.[1][7]
This reliance on a specific parasite enzyme explains this compound's limited spectrum of activity; it is ineffective against S. haematobium and S. japonicum because their respective sulfotransferase orthologs are unable to efficiently bind and activate the drug.[8]
Molecular Target: DNA Alkylation
The primary molecular target of activated this compound is the parasite's genomic DNA.[4] The electrophilic intermediate covalently binds to DNA, forming adducts that disrupt essential cellular processes.[3][9] Studies have shown that this binding leads to the irreversible inhibition of DNA, RNA, and protein synthesis, culminating in parasite paralysis and death.[10][11] Quantitative analysis has revealed that in susceptible worms, approximately one molecule of this compound binds per 50,000 DNA base pairs.[9] In contrast, no significant binding is detected in drug-resistant worms, confirming that DNA alkylation is the definitive cytotoxic event.[9]
Biochemical Basis of Resistance
Resistance to this compound is well-understood at the molecular level and serves as a classic example of target-modification-based drug resistance.
Inactivation of the Activating Enzyme
Resistance in S. mansoni is conferred by loss-of-function mutations within the SmSULT-OR gene.[5] These mutations can include point mutations, such as C35R, or deletions, like E142del, which result in a non-functional or catalytically inefficient sulfotransferase enzyme.[12][13] As resistance is a recessive trait, parasites must be homozygous for the resistance alleles to exhibit a resistant phenotype.[6] These parasites are unable to convert the this compound pro-drug into its active, toxic form. Consequently, DNA alkylation does not occur, and the worms survive even at high drug concentrations.[9] Studies have documented that resistant parasites can show over a 500% increase in insensitivity to the drug.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and enzymatic interactions of this compound.
Table 1: In Vitro Efficacy of this compound Against S. mansoni
| Compound | Concentration (µM) | Exposure Time | Effect | Organism Stage | Citation(s) |
| This compound | 143 | 45 min | ~90% killing over 14 days | Adult Male | [6][10] |
| This compound | 71.5 | 45 min | Significant killing | Adult Male | [10] |
| This compound | 35.75 | 45 min | Minimal killing | Adult Male | [10] |
| This compound | 14.3 | 45 min | Minimal killing | Adult Male | [10] |
| This compound | >10 (tested range) | 72 hours | IC₅₀ not reached | Juvenile | [3] |
Table 2: Enzymatic and Binding Data
| Parameter | Value | Enzyme / System | Substrate | Notes | Citation(s) |
| Binding Energy | -130.091 ± 8.800 kJ/mol | SmSULT-OR | This compound | Calculated via molecular dynamics simulations. | [14] |
| DNA Alkylation Level | ~1 molecule / 50,000 bp | S. mansoni | This compound | Measured in susceptible worms after in vitro exposure. | [9] |
| Specific Activity | 5-fold decrease | SmSULT-OR (D91A mutant) | Quercetin | Compared to wild-type enzyme; demonstrates importance of catalytic residue. | [1] |
| Resistance Level | >500% insensitivity | OXA-Resistant S. mansoni | This compound | Phenotypic measure of resistance. | [2] |
Key Experimental Protocols
Protocol: In Vitro Sulfotransferase Activity Assay (Radiometric)
This protocol is adapted from methods used to quantify the activation of this compound by schistosome sulfotransferase.[12][13]
-
Enzyme Preparation: Prepare a soluble worm extract from adult S. mansoni or use purified recombinant SmSULT-OR enzyme. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction cocktail. For a 50 µL final reaction volume, combine:
-
5 µL of 10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂).
-
Soluble worm extract or recombinant enzyme (e.g., 5-10 µg total protein).
-
10 µM this compound.
-
10 µg Calf Thymus DNA (as a substrate for the activated drug).
-
Deionized water to bring the volume to 45 µL.
-
-
Initiation of Reaction: Start the reaction by adding 5 µL of [³⁵S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate, radiolabeled) to a final concentration of 1-2 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination and Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA). This will precipitate the DNA and any covalently bound radiolabeled this compound.
-
Washing: Pellet the precipitated DNA by centrifugation (e.g., 14,000 x g for 10 min at 4°C). Carefully aspirate the supernatant. Wash the pellet twice with 1 mL of 5% TCA followed by one wash with 70% ethanol to remove unincorporated [³⁵S]-PAPS.
-
Quantification: Resuspend the final DNA pellet in a suitable buffer (e.g., 100 µL of 0.1 M NaOH). Transfer the suspension to a scintillation vial with 5 mL of scintillation cocktail.
-
Analysis: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Higher CPM values correspond to greater enzyme activity. Include a negative control (no enzyme or heat-inactivated enzyme) to determine background levels.
References
- 1. Structural and enzymatic insights into species-specific resistance to schistosome parasite drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 6. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A rapid DNA screening method using high-resolution melt analysis to detect putative Schistosoma haematobium and Schistosoma mattheei hybrids alongside other introgressing schistosomes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Oxamniquine on Parasitic Worm Nucleic Acid Synthesis: A Technical Guide
Executive Summary: Oxamniquine, a potent schistosomicidal agent against Schistosoma mansoni, exerts its therapeutic effect through a unique mechanism that culminates in the disruption of the parasite's nucleic acid synthesis. This technical guide provides an in-depth analysis of this process, intended for researchers, scientists, and drug development professionals. This compound is a prodrug, requiring bioactivation within the parasite by a specific sulfotransferase enzyme, SmSULT-OR. This activation converts it into a reactive electrophilic ester, which then alkylates the parasite's DNA. This covalent modification of the genetic material is the critical step that inhibits DNA replication and transcription, leading to parasite paralysis and death. This document details the biochemical pathways, summarizes key quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the core mechanisms.
Introduction
Schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, affects millions worldwide.[1] For decades, this compound has been a key therapeutic agent for infections caused by Schistosoma mansoni.[2] Its efficacy is rooted in its ability to selectively target the parasite, leading to a cascade of events that ultimately halt the synthesis of essential macromolecules. A central hypothesis, supported by substantial evidence, is that this compound's schistosomicidal activity is directly linked to its ability to inhibit the parasite's nucleic acid synthesis.[3][4] This guide explores the molecular and biochemical underpinnings of this process.
Mechanism of Action: The Bioactivation Pathway
This compound is administered as a prodrug, meaning it is inactive until it undergoes metabolic conversion within the target organism.[1][5] The key to its selective toxicity lies in a parasite-specific enzyme.
2.1 The Role of Schistosome Sulfotransferase (SmSULT-OR)
The activation of this compound is catalyzed by a sulfotransferase enzyme unique to S. mansoni, referred to as SmSULT-OR.[1][6][7] This enzyme facilitates the transfer of a sulfuryl group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[1][2][8] This reaction produces a highly unstable sulfate ester.[2][9]
2.2 Formation of the Reactive Electrophile
The resulting sulfate ester is a transient intermediate. It spontaneously dissociates, generating a reactive electrophilic carbocation.[5][9] This electrophile is the ultimate active form of the drug, capable of forming covalent bonds with nucleophilic macromolecules within the parasite, most notably DNA.[6][9] Resistance to this compound is directly linked to loss-of-function mutations in the SmSULT-OR gene, which prevents this critical activation step.[1][10]
The Ultimate Target: Parasite DNA
The primary target of the activated this compound is the parasite's genomic DNA. The electrophilic drug molecule alkylates the DNA, forming stable covalent adducts.[9][11] This chemical modification of the DNA structure has profound consequences for the parasite.
3.1 Inhibition of Nucleic Acid Synthesis
The formation of this compound-DNA adducts physically obstructs the molecular machinery responsible for DNA replication and transcription.[11][12] This leads to a persistent inhibition of both DNA and RNA synthesis in susceptible parasites.[3] This cessation of macromolecular synthesis is a critical blow to the parasite's viability, leading to paralysis, detachment from host blood vessels, and eventual death.[13][14] Studies have shown that while this compound is taken up by both sensitive and resistant schistosomes, significant binding to DNA only occurs in the sensitive strains that possess the functional activating enzyme.[15]
Quantitative Analysis of this compound's Effects
The interaction between this compound and parasite DNA, as well as its cytotoxic effects, have been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro DNA Binding of Tritiated this compound in S. mansoni
| Parameter | Value | Strain | Reference |
|---|---|---|---|
| Drug-to-Base Pair Ratio | ~1 molecule per 50,000 base pairs | Sensitive | [15] |
| Drug Binding in Resistant Strain | Essentially no drug detected | Resistant |[15] |
Table 2: In Vitro Schistosomicidal Activity of this compound and its Derivatives
| Compound | Concentration (µM) | Exposure Time | Species | % Killing / Effect | Reference |
|---|---|---|---|---|---|
| This compound | 143 | 45 min | S. mansoni | 90% killing within 14 days | [5] |
| This compound | 71.5 | 45 min | S. mansoni | Significant reduction in survival | [5] |
| This compound | 71.5 | Not specified | S. mansoni | 40% killing within 14 days | [16] |
| This compound | 143 | 45 min | S. mansoni (paired males) | 60% killing | [17] |
| This compound | 143 | 45 min | S. mansoni (single-sex females) | 100% killing | [17] |
| CIDD-0149830 | 143 | Not specified | S. mansoni | 100% killing within 5 days | [11] |
| CIDD-0150303 | 71.5 | Not specified | S. mansoni | 100% killing | [16] |
| CIDD-0150303 | 143 | Not specified | S. mansoni (all life stages) | 100% killing |[18] |
Experimental Protocols
Understanding the effects of this compound requires specific biochemical and parasitological assays. Detailed below are the methodologies for two key experiments.
5.1 Protocol: Tritiated this compound-DNA Binding Assay
This assay quantifies the ability of a schistosome extract to activate this compound, measured by the amount of radiolabeled drug that binds to a DNA target.[1]
-
Preparation of Reagents:
-
Prepare a 3'-phosphoadenosine-5'-phosphosulfate (PAPS) mix containing 50 mM ATP, 50 mM MgCl₂, and 1 mM PAPS.
-
Solubilize 100 µCi of tritiated this compound ([³H]OXA) in 2 µL of DMSO.
-
Prepare sheared S. mansoni genomic DNA (gDNA) at a concentration of 10 ng/µL to serve as the target.
-
Prepare whole worm extract or recombinant SmSULT protein solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 90 µL of the whole worm extract or recombinant protein solution with the 10 ng/µL sheared gDNA.
-
Add 10 µL of the PAPS mix to the tube.
-
Initiate the reaction by adding the 2 µL of solubilized [³H]OXA.
-
-
Incubation and DNA Purification:
-
Incubate the reaction mixture under appropriate conditions (e.g., 37°C for 1 hour) to allow for enzymatic activation and DNA binding.
-
Purify the DNA from the reaction mixture using a standard protocol involving ethanol precipitation, RNase and protease digestion, and repeated phenol-chloroform extractions. Further purification can be achieved via CsCl gradient centrifugation.
-
-
Quantification:
-
Extensively dialyze the purified DNA to remove any unbound [³H]OXA.
-
Measure the radioactivity of the final DNA fraction using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]OXA covalently bound to the DNA, reflecting the activation capability of the enzyme source.
-
5.2 Protocol: In Vitro Schistosome Killing Assay
This assay assesses the direct schistosomicidal effect of this compound or its derivatives on adult worms.[5][12]
-
Worm Recovery:
-
Recover adult S. mansoni worms from a permissive host (e.g., hamster or mouse) via portal perfusion.
-
Wash the worms in an appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
-
Assay Setup:
-
Place a set number of adult male worms (e.g., 10 worms) into each well of a multi-well culture plate containing fresh medium.
-
Prepare 100X stock solutions of this compound or its derivatives in 100% DMSO.
-
Add the drug stock solution directly to the wells to achieve the desired final concentrations (e.g., 14.3 µM, 35.75 µM, 71.5 µM, 143 µM). Include a DMSO-only control.
-
-
Drug Exposure and Washout:
-
Incubate the worms with the drug at 37°C and 5% CO₂ for a defined period, often mimicking physiological exposure times (e.g., 45 minutes).
-
After the exposure period, carefully remove the drug-containing medium and wash the worms three times with fresh, pre-warmed medium to remove any residual compound.
-
-
Monitoring and Data Analysis:
-
Maintain the worms in culture for an extended period (e.g., 14 days).
-
Monitor worm survival daily using a microscope. Criteria for death typically include loss of motility and tegumental damage.
-
Plot the data as a percentage of survival over time. Kaplan-Meier survival curves are often used for analysis, with statistical significance determined by tests such as the log-rank test.
-
Visualizing the Pathways and Processes
To better illustrate the complex interactions involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biochemical pathway of this compound activation and its effect on S. mansoni DNA.
Caption: Workflow for the tritiated this compound DNA binding assay.
Caption: Logical relationship between SmSULT-OR function and this compound sensitivity.
Conclusion
The schistosomicidal action of this compound against S. mansoni is a multi-step process initiated by enzymatic activation and culminating in the alkylation of parasite DNA. This targeted disruption of nucleic acid synthesis is the core of its mechanism. The parasite-specific nature of the activating enzyme, SmSULT-OR, provides a basis for the drug's selective toxicity and also serves as the primary locus for the development of resistance. A thorough understanding of these pathways, supported by quantitative assays and clear experimental protocols, is vital for monitoring resistance, improving existing therapies, and guiding the development of next-generation schistosomicidal drugs that may leverage similar bioactivation strategies.
References
- 1. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Studies on the mode of action of this compound and related schistosomicidal drugs [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound [chemeurope.com]
- 15. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comprehensive Structural and Functional Analysis of Oxamniquine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of oxamniquine, an anthelmintic drug historically used in the treatment of schistosomiasis caused by Schistosoma mansoni. This document outlines its chemical architecture, key functional groups, and the established mechanism of action, supported by quantitative data and generalized experimental protocols for its structural elucidation.
Chemical Structure and Functional Groups
This compound is a semisynthetic tetrahydroquinoline derivative.[1][2] Its chemical structure is fundamental to its biological activity. The IUPAC name for this compound is (RS)-[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol.[3][4]
The molecule possesses several key functional groups that dictate its chemical properties and biological interactions:
-
Tetrahydroquinoline Ring: A core heterocyclic scaffold.
-
Secondary Amine: The isopropylaminomethyl side chain is crucial for its activity.[3]
-
Primary Alcohol: The hydroxymethyl group is the site of bioactivation.[3][5]
-
Nitro Group: An electron-withdrawing group attached to the aromatic ring.[4]
-
Chiral Center: The carbon at position 2 of the tetrahydroquinoline ring is a chiral center, meaning this compound exists as a racemic mixture of R and S enantiomers.[5][6][7]
Below is a diagram illustrating the chemical structure of this compound and its primary functional groups.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its identification, characterization, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₁N₃O₃ | [4] |
| Molecular Weight | 279.33 g/mol | [4] |
| Physical Description | Pale yellow crystalline solid | [4] |
| Melting Point | 147-149 °C | |
| Solubility | Soluble in acetone, chloroform, methanol. Sparingly soluble in water. | |
| UV max (Methanol) | 205.5 nm, 249.5 nm, 389.5 nm | |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 72, 191, 190 | [4] |
| Mass Spectrometry (MS-MS) | Top 5 Peaks (Positive Ion Mode): 174.0913, 145.0886, 146.0963, 187.0865, 144.0809 | [4] |
Mechanism of Action: A Prodrug Activation Pathway
This compound is a prodrug, meaning it requires bioactivation within the parasite to exert its schistosomicidal effect.[5] The mechanism is specific to S. mansoni because the parasite possesses a particular sulfotransferase enzyme (SmSULT) that is absent or structurally different in other Schistosoma species.[2][8]
The activation pathway involves the following key steps:
-
Enzymatic Esterification: The primary alcohol (hydroxymethyl group) of this compound is esterified by the parasite's sulfotransferase enzyme, using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor.[5][9]
-
Formation of an Unstable Ester: This reaction forms a sulfate ester of this compound.[5][7]
-
Spontaneous Decay: The resulting ester is unstable and spontaneously degrades.[5]
-
Generation of a Reactive Electrophile: The degradation produces a reactive electrophilic carbocation intermediate.
-
Macromolecule Alkylation: This electrophile then alkylates the parasite's DNA and potentially other macromolecules, leading to disruption of nucleic acid synthesis, paralysis, and death of the worm.[1][8][10]
The following diagram illustrates the bioactivation pathway of this compound.
Experimental Protocols for Structural Analysis
The elucidation of this compound's structure and the characterization of its derivatives rely on a suite of analytical techniques. Below are generalized, high-level protocols for the key experimental methods employed.
X-ray Crystallography
This technique is used to determine the precise three-dimensional atomic structure of a molecule in its crystalline form. It has been instrumental in studying the interaction between this compound enantiomers and the schistosome sulfotransferase enzyme.[8][11][12]
Methodology:
-
Crystallization: Grow single crystals of this compound or its co-complex (e.g., with the target enzyme) from a suitable solvent or buffer solution using techniques like vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using computational methods (e.g., direct methods or molecular replacement).
-
Model Building and Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined against the experimental data to improve its accuracy, yielding precise atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, aiding in the confirmation of its structure and the identification of impurities or derivatives. While specific NMR data for this compound is not detailed in the provided search results, a general protocol for small molecules like it is standard.[13]
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in an NMR spectrometer. Acquire one-dimensional spectra (¹H NMR, ¹³C NMR) and, if necessary, two-dimensional spectra (e.g., COSY, HSQC) to establish connectivity between atoms.
-
Spectral Analysis: Process the acquired data (Fourier transformation, phasing, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations to assign signals to specific atoms within the molecule and confirm the overall structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.[4]
Methodology:
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. For a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is first separated by HPLC. The molecules are then ionized using a method such as Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z.
-
Fragmentation (MS/MS): To gain further structural detail, precursor ions of a specific m/z (e.g., the molecular ion) can be selected and fragmented. The resulting fragment ions are then analyzed to deduce the structure of the original molecule.
The following diagram outlines a generalized workflow for the structural elucidation of a novel compound, applicable to this compound and its derivatives.
Conclusion
The structural framework of this compound, characterized by its tetrahydroquinoline core, secondary amine, primary alcohol, and nitro functional groups, is intrinsically linked to its function as a species-specific antischistosomal agent. Its activity is dependent on a precise bioactivation pathway within the parasite, a process that has been elucidated through extensive structural and functional studies. The analytical methodologies detailed herein, including X-ray crystallography, NMR, and mass spectrometry, remain critical tools for the ongoing research and development of new this compound derivatives aimed at overcoming the limitations of current schistosomiasis treatments.[8][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. francis-press.com [francis-press.com]
- 4. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of the Enantiomers of the Antischistosomal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Oxamniquine in Schistosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine (OXA) is an antischistosomal drug that has been historically used for the treatment of schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma. Notably, this compound exhibits species-specific activity, proving effective against Schistosoma mansoni but not against other major human-infecting species such as S. haematobium and S. japonicum.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound in schistosomes, detailing the mechanism of action, the molecular basis of its species specificity, and the emergence of resistance. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Core Molecular Target: Schistosome Sulfotransferase (SULT)
The primary molecular target of this compound is a schistosome-specific sulfotransferase, designated SmSULT-OR.[3] this compound is a prodrug, meaning it is inactive until it is metabolized within the parasite into a pharmacologically active form.[2] This bioactivation is catalyzed by SmSULT-OR.[4]
Mechanism of Action: A Pathway to Parasite Demise
The mechanism of action of this compound can be delineated into a two-step process:
-
Enzymatic Activation: The schistosome sulfotransferase (SmSULT-OR) catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[4][5] This reaction forms an unstable sulfate ester of this compound.
-
Alkylation of Macromolecules: The sulfate ester is a reactive intermediate with a good leaving group (the sulfate ion). It spontaneously dissociates to form a highly reactive electrophilic cation.[6] This cation then acts as an alkylating agent, covalently binding to nucleophilic sites on the parasite's macromolecules, most critically its DNA.[6][7] The resulting DNA adducts are thought to interfere with DNA replication and transcription, ultimately leading to parasite paralysis, detachment from the mesenteric veins, and death.[1][8]
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and molecular interactions of this compound and its derivatives.
| Parameter | Species | Value | Reference(s) |
| Binding Free Energy (this compound) | S. mansoni (SmSULT) | -48.04 kcal/mol | [1] |
| S. japonicum (wtSjSULT) | -22.84 kcal/mol | [1] | |
| In Vitro Killing Efficacy (this compound) | S. mansoni | 90% killing at 143 µM | [8][9] |
| S. haematobium | Ineffective | [4] | |
| S. japonicum | Ineffective | [4] | |
| DNA Alkylation | S. mansoni (sensitive) | ~1 drug molecule per 50,000 base pairs | [7] |
| S. mansoni (resistant) | Essentially no drug bound to DNA | [7] |
| Compound | Target Species | In Vivo Worm Burden Reduction (100 mg/kg dose) | Reference(s) |
| This compound | S. mansoni | 93% | [8] |
| CIDD-0150303 | S. mansoni | 81.8% | [5][8] |
| CIDD-0149830 | S. haematobium | 80.2% | [5][8] |
| CIDD-0066790 | S. japonicum | 86.7% | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.
Recombinant Schistosome Sulfotransferase Purification
This protocol describes the expression and purification of recombinant schistosome sulfotransferase (SULT) from E. coli.
Workflow Diagram:
References
- 1. Structural and enzymatic insights into species-specific resistance to schistosome parasite drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
Oxamniquine's Differential Impact on Male and Female Schistosomes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the differential effects of the schistosomicidal drug oxamniquine on male and female Schistosoma mansoni. It synthesizes key research findings on the drug's mechanism of action, the molecular basis for its sex-specific efficacy, and the downstream consequences for parasite viability and fecundity. This document is intended to serve as a comprehensive resource for researchers in parasitology, pharmacology, and drug development.
Executive Summary
This compound, a tetrahydroquinoline derivative, has been a significant drug in the treatment of schistosomiasis caused by Schistosoma mansoni. A key characteristic of its activity is its pronounced differential effect on male versus female worms. Male schistosomes are significantly more susceptible to this compound than their female counterparts[1][2]. This disparity is primarily attributed to the higher expression of the activating enzyme, a schistosome-specific sulfotransferase (SmSULT-OR), in male worms[1][2]. The drug's mechanism involves its conversion into a reactive electrophile that alkylates parasite DNA and other macromolecules, leading to worm paralysis and death[3][4][5][6]. Consequently, male worms are cleared from the mesenteric veins to the liver, where they are eliminated by the host's immune system. While female worms are less directly affected, the loss of the male partner leads to a cessation of egg production, a key factor in the pathology of schistosomiasis[3][5].
Quantitative Data on Sex-Specific Susceptibility
The differential susceptibility of male and female S. mansoni to this compound has been quantified in several studies. The following tables summarize key findings on worm mortality and recovery rates following drug exposure.
Table 1: Comparative Sensitivity of Male and Female S. mansoni to this compound
| Parameter | Male Worms | Female Worms | Reference |
| Relative Sensitivity | 5 times more sensitive | Less sensitive | [1] |
Table 2: In Vitro Killing Efficacy of this compound on Paired and Unpaired S. mansoni
| Worm Group | Drug Concentration (µM) | Percent Killing | Reference |
| Paired Males | 143 | Less susceptible | [7][8] |
| Single-sex Males | Not specified | Expected level of killing | [7] |
| Paired Females | Not specified | Expected level of killing | [7] |
| Single-sex Females | Not specified | 100% | [7] |
Table 3: Worm Recovery Rates in Mice Infected with this compound-Resistant (R1) and Susceptible (LE) S. mansoni Strains After Treatment
| This compound Dose (mg/kg) | Strain | Male Worm Recovery (%) | Female Worm Recovery (%) | Reference |
| 200 | LE | 1.06 | 20.58 | [9] |
| 200 | R1 | 18.57 | 61.14 | [9] |
| 100 | LE | 2.6 | 76.38 | [9] |
| 100 | R1 | 29.9 | 79.12 | [9] |
Mechanism of Action: A Sex-Biased Pathway
The schistosomicidal activity of this compound is not direct but relies on its metabolic activation within the parasite. This process is central to understanding its differential effects.
This compound is a prodrug that is selectively activated by a schistosome-specific sulfotransferase, SmSULT-OR[6][7][10][11][12][13][14]. This enzyme catalyzes the transfer of a sulfate group from the donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxymethyl group of this compound, forming an unstable sulfate ester[12][13]. This ester then spontaneously dissociates, generating a reactive electrophilic cation. This cation is a potent alkylating agent that covalently binds to the parasite's DNA and other essential macromolecules[3][4][5][6]. This damage disrupts nucleic acid metabolism, leading to parasite paralysis and eventual death[4][15].
The higher susceptibility of male worms is directly linked to a greater expression of the SmSULT-OR enzyme compared to female worms[1][2]. This results in a more efficient activation of this compound in males, leading to higher levels of the toxic alkylating agent and consequently, a more potent schistosomicidal effect.
Experimental Protocols
The following sections detail the methodologies commonly employed in the study of this compound's effects on schistosomes.
In Vitro Drug Susceptibility Assays
These assays are crucial for determining the direct effect of this compound on adult worms in a controlled environment.
-
Parasite Recovery: Adult S. mansoni are recovered from experimentally infected mice (e.g., Swiss Webster or C57BL/6) 7-8 weeks post-infection by portal vein perfusion.
-
Worm Culture: Recovered worms are washed in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with antibiotics and fetal bovine serum. Worms are then cultured in 24-well plates at 37°C and 5% CO2.
-
Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the culture medium.
-
Drug Exposure: Worms are exposed to various concentrations of this compound (e.g., 14.3 µM to 143 µM) for a defined period, often mimicking the in vivo exposure time (e.g., 45 minutes)[7][8][16]. Control groups are exposed to the vehicle (DMSO) alone.
-
Washing and Observation: Following exposure, the drug-containing medium is removed, and the worms are washed multiple times with fresh medium to remove any residual drug.
-
Viability Assessment: Worm viability is monitored over several days. Assessment is typically based on motor activity and morphological changes observed under a microscope. Worm death is confirmed by the complete cessation of movement and tegumental damage.
-
Data Analysis: Results are often expressed as the percentage of worm survival over time, and statistical analyses (e.g., Kaplan-Meier survival curves) are used to compare the effects of different drug concentrations[7][8].
In Vivo Efficacy Studies in Murine Models
Animal models are essential for evaluating the therapeutic efficacy of this compound in a physiological context.
-
Animal Infection: Laboratory mice are infected with S. mansoni cercariae, typically via subcutaneous injection or tail immersion.
-
Drug Administration: At a specified time post-infection (e.g., 42-49 days, when worms are mature), infected mice are treated with this compound. The drug is usually administered orally via gavage as a single dose (e.g., 100 mg/kg)[7].
-
Worm Burden Assessment: Several weeks after treatment, mice are euthanized, and the surviving worms are recovered from the mesenteric veins and liver by portal perfusion.
-
Data Collection: The total number of surviving worms (both male and female) is counted for each mouse in the treated and untreated control groups.
-
Efficacy Calculation: The efficacy of the treatment is determined by calculating the percentage reduction in worm burden in the treated group compared to the control group.
Enzyme Activity Assays
These assays are used to measure the activity of the SmSULT-OR enzyme, providing a biochemical basis for the differential drug susceptibility.
-
Preparation of Worm Homogenates: Adult male and female worms are separated and homogenized in a suitable buffer (e.g., HEPES with protease inhibitors) on ice[11]. The homogenate is then centrifuged to obtain a crude soluble extract (supernatant) containing the enzymes.
-
Reaction Mixture: The assay mixture typically contains the worm extract, the sulfate donor PAPS, and this compound.
-
Measurement of Activation: The activation of this compound can be measured indirectly. For example, by assessing the sulfonation of other known sulfotransferase substrates like β-estradiol or quercetin, which is competitively inhibited by this compound[12][13].
-
Comparison: The enzymatic activity in extracts from male worms is compared to that from female worms to quantify the difference in their capacity to activate this compound.
Concluding Remarks
The differential action of this compound on male and female Schistosoma mansoni is a well-documented phenomenon rooted in the sex-specific expression of the activating enzyme, SmSULT-OR. This detailed understanding of its mechanism of action not only explains its therapeutic effects but also provides insights into the biology of schistosomes and the molecular basis of drug resistance. For drug development professionals, the targeted activation of a prodrug by a parasite-specific enzyme, as exemplified by this compound, remains a compelling strategy for achieving selective toxicity. Further exploration of the regulatory mechanisms governing the expression of SmSULT-OR in male and female worms could unveil novel targets for future antischistosomal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure to hycanthone alters chromatin structure around specific gene functions and specific repeats in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.plos.org [journals.plos.org]
- 7. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 8. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to this compound of a Schistosoma mansoni strain isolated from patient submitted to repeated treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Oxamniquine Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine is a semisynthetic tetrahydroquinoline derivative developed for the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma.[1][2] Specifically, it is an anthelmintic with potent schistosomicidal activity against Schistosoma mansoni at all stages of infection.[3][4] While praziquantel is often the preferred treatment due to its broader spectrum, this compound remains a significant compound in the study of antiparasitic drugs.[3][4] Its mechanism of action is species-specific, a characteristic that is of great interest in drug design and development.[5] This document provides a comprehensive overview of the core physical and chemical properties of this compound powder, detailed experimental methodologies for their characterization, and a visualization of its mechanism of action.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | (RS)-1,2,3,4-Tetrahydro-2-isopropylaminomethyl-7-nitro-6-quinolylmethanol | [3] |
| CAS Number | 21738-42-1 | [3] |
| Molecular Formula | C₁₄H₂₁N₃O₃ | [3] |
| Molecular Weight | 279.33 g/mol | [5] |
| Chirality | Racemic Mixture | [3][6] |
Physical Properties
The physical characteristics of an active pharmaceutical ingredient (API) like this compound are critical as they influence its formulation, bioavailability, and stability.[7][8]
| Property | Value | Source |
| Appearance | A yellow-orange, crystalline powder.[9] | [9] |
| Melting Point | 147-149 °C | [5][10] |
| Solubility | Water: Sparingly soluble; 1 part in ~3300 parts at 27 °C (approx. 0.3 mg/mL).[5][11] An alternative source states 0.124 mg/mL.[12] Methanol: Soluble.[9][11] Acetone: Soluble.[9][11] Chloroform: Soluble.[11] DMSO: Slightly Soluble.[13] | [5][9][11][12][13] |
| pH | 8.0 - 10.0 (for a 1% aqueous suspension).[9][10][11] | [9][10][11] |
| Polymorphism | The existence of different polymorphic forms can significantly impact a drug's physicochemical properties, including solubility and stability, which in turn affects bioavailability.[14][15] While specific polymorphic studies for this compound are not detailed in the provided results, this is a critical parameter to investigate during drug development. | [14][15] |
Chemical and Pharmacokinetic Properties
These properties govern the drug's behavior in chemical and biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| pKa (Strongest Basic) | 9.89 | [12] |
| logP | 1.54 - 2.24 | [10][12] |
| logD at pH 7.4 (cLogD₇.₄) | 1.1 | [16] |
| Polar Surface Area | 87.43 Ų | [12] |
| Hydrogen Bond Donors | 3 | [12] |
| Hydrogen Bond Acceptors | 5 | [12] |
| Metabolism | Extensively metabolized in the liver, primarily to an inactive 6-carboxy derivative.[3][17] | [3][17] |
| Elimination Half-life | 1.0 to 2.5 hours.[3][18] | [3][18] |
| Excretion | Primarily via the kidneys, with about 70% of a dose excreted as the 6-carboxy metabolite within 12 hours.[3] | [3] |
Mechanism of Action
This compound's efficacy is species-specific to S. mansoni due to its unique activation pathway within the parasite.[5] The drug is a prodrug that requires enzymatic activation to exert its schistosomicidal effect.[19]
The activation is catalyzed by a parasite-specific sulfotransferase enzyme (SmSULT).[5][12] This enzyme converts this compound into an unstable ester, which then generates an electrophilic reactant.[18] This active metabolite is capable of alkylating the parasite's DNA, leading to inhibition of nucleic acid synthesis, which results in contraction, paralysis, and eventual death of the worm.[3][18][20] The paralyzed worms are dislodged from the mesenteric veins and shift to the liver, where they are eliminated by the host's immune response.[3][17]
Caption: Mechanism of action for this compound against Schistosoma mansoni.
Experimental Protocols
Characterization of the physicochemical properties of an API is fundamental for quality control and formulation development.[7] Below are detailed methodologies for key analytical experiments.
Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the active ingredient and identify any impurities or degradation products.[21]
-
Objective: To separate, identify, and quantify this compound and its related substances in the powder sample.
-
Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size), and an autosampler.[21]
-
Mobile Phase Preparation: A typical mobile phase could be a mixture of methanol, water, and triethanolamine (e.g., 60:40:0.099, v/v/w) or methanol, acetonitrile, water, and formic acid (e.g., 40:30:30:0.083, v/v/w).[21] The mobile phase is filtered and degassed before use.
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared by accurately weighing a known amount and dissolving it in the mobile phase or a suitable solvent like methanol. Calibration standards are prepared by serial dilution to cover a range of concentrations (e.g., 1.0-20.0 µg/mL).[21]
-
Sample Solution Preparation: A known weight of the this compound powder is dissolved in the same solvent as the standard to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Data Analysis: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration and purity. Related substances are identified by their retention times and quantified relative to the main peak.
Caption: Experimental workflow for HPLC analysis of this compound powder.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Objective: To determine the saturation concentration of this compound in a given solvent (e.g., water) at a specific temperature.
-
Procedure:
-
An excess amount of this compound powder is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., on an orbital shaker) in a constant temperature bath (e.g., 27 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After agitation, the suspension is allowed to stand to let undissolved solids settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove all solid particles.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[22]
-
Water Content by Karl Fischer Titration
This method is used for the precise determination of water content in a solid sample.[9]
-
Objective: To quantify the amount of water present in the this compound powder.
-
Procedure:
-
The Karl Fischer titrator is standardized using a known amount of water or a certified water standard.
-
A precisely weighed amount of the this compound powder (e.g., ~0.5 g) is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).[9]
-
The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
The volume of titrant consumed is used to calculate the water content, typically expressed as a percentage or mg/g. The specified limit is not more than 20 mg/g (2.0%).[9]
-
Stability and Storage
Proper storage is essential to maintain the integrity and purity of the API.
-
Storage Conditions: this compound powder should be stored in a well-closed container, protected from light.[5][9] For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), conditions should be dry, dark, and at 0 - 4°C.[5] Commercially available capsules should be stored in tight containers below 30°C.[10]
-
Chemical Stability: The stability of an API is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[] Factors like temperature, moisture, and light can cause degradation.[] Stability studies are crucial to determine the appropriate storage conditions and re-test date for the API.
Conclusion
This guide provides a detailed technical overview of the essential physical and chemical properties of this compound powder. The data, presented in structured tables, and the detailed experimental protocols offer a valuable resource for professionals in pharmaceutical research and development. The visualizations of the mechanism of action and analytical workflow further clarify the key processes associated with this important antischistosomal agent. A thorough understanding and characterization of these properties are paramount for ensuring the quality, safety, and efficacy of any drug product developed from this API.
References
- 1. francis-press.com [francis-press.com]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Buy this compound | 21738-42-1 | >98% [smolecule.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. labinsights.nl [labinsights.nl]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. digicollections.net [digicollections.net]
- 10. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [drugfuture.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. 21738-42-1 CAS MSDS (this compound(200MG)DISCONTINUED) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. youtube.com [youtube.com]
- 19. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of this compound in capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spectrofluorimetric Determination of this compound in Dosage Forms and Spiked Human Plasma through Derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Oxamniquine: A Technical Overview for Researchers
For immediate reference, the Chemical Abstracts Service (CAS) number for Oxamniquine is 21738-42-1, and its molecular formula is C₁₄H₂₁N₃O₃. This document provides an in-depth guide for researchers and drug development professionals on the core scientific and technical aspects of this compound, an anthelmintic agent with specific activity against Schistosoma mansoni.
Core Physicochemical and Pharmacokinetic Properties
This compound is a semisynthetic tetrahydroquinoline. The following table summarizes its key quantitative properties.
| Property | Value | Reference(s) |
| CAS Number | 21738-42-1 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₁N₃O₃ | [1][2][3][4] |
| Molecular Weight | 279.33 g/mol | [1][2][3][4] |
| Peak Plasma Concentration | Achieved 1-3 hours post-dose | [2] |
| Plasma Half-life | 1.0 - 2.5 hours | [2] |
| Metabolism | Extensively metabolized to inactive metabolites, primarily the 6-carboxy derivative. | [2] |
| Excretion | Approximately 70% of a dose is excreted as the 6-carboxy metabolite in urine within 12 hours. | [2] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that requires activation within the parasite to exert its schistosomicidal effect.[5] The mechanism is highly specific to S. mansoni due to the unique enzymatic machinery present in this species.[4][5]
The key steps in its mechanism of action are:
-
Enzymatic Activation: this compound is activated by a parasite-specific sulfotransferase, SmSULT-OR.[4][6] This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[5][6] This creates an unstable sulfate ester.[6]
-
Formation of a Reactive Electrophile: The sulfate ester is a good leaving group, and its departure generates a reactive electrophilic carbocation.
-
Alkylation of Macromolecules: This highly reactive intermediate then alkylates parasitic DNA and other essential macromolecules.[2][5]
-
Cellular Disruption and Death: The resulting DNA damage is thought to inhibit nucleic acid synthesis, leading to parasite paralysis, detachment from the mesenteric veins, and eventual death.[1][3] The damaged worms are then cleared by the host's immune system in the liver.[1][7]
Resistance to this compound is associated with mutations in the SmSULT-OR gene, which result in a non-functional enzyme incapable of activating the prodrug.[4]
Caption: this compound activation pathway in S. mansoni.
Experimental Protocols
In Vivo Efficacy Assessment in a Murine Model of Schistosomiasis
This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound or its derivatives against S. mansoni in a mouse model.
1. Animal Infection:
-
Use a suitable mouse strain (e.g., Swiss albino).
-
Infect each mouse with a defined number of S. mansoni cercariae (e.g., 80 cercariae per mouse) via subcutaneous injection or tail immersion.[8]
-
Maintain the infected mice under standard laboratory conditions for a period sufficient for the parasites to mature into adult worms (e.g., 45 days post-infection).[8]
2. Drug Preparation and Administration:
-
Prepare the test compound (this compound or derivative) in a suitable vehicle (e.g., formulated in acetate buffer).[9]
-
Administer the compound to the mice via oral gavage at a specified dose (e.g., 100 mg/kg).[8]
-
Include a control group of infected mice that receives only the vehicle.
3. Worm Burden Assessment:
-
At a predetermined time point after treatment (e.g., 10 days), euthanize the mice.[8]
-
Perform portal perfusion to recover adult worms from the mesenteric veins and the liver.
-
Count the number of male, female, and paired worms for each mouse.
4. Data Analysis:
-
Calculate the mean worm burden for the treated and control groups.
-
Determine the percentage reduction in worm burden for the treated group relative to the control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to assess the significance of the observed reduction.
Caption: A typical experimental workflow for in vivo efficacy testing.
Quantitative Data on Efficacy
The efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Efficacy of this compound in Human Clinical Trials
| Treatment Group | Dosage | Method of Evaluation | Cure Rate | Reference(s) |
| This compound | 20 mg/kg (2 daily doses) | Stool Examination | 90.3% | [10] |
| This compound | 20 mg/kg (2 daily doses) | Oogram | 42.4% | [10] |
| Praziquantel | 60 mg/kg (3 consecutive days) | Stool Examination | 100% | [10] |
| Praziquantel | 60 mg/kg (3 consecutive days) | Oogram | 96.1% | [10] |
| This compound | 20 mg/kg | Parasitological Examination | 79% | [11] |
| Praziquantel | 40 mg/kg | Parasitological Examination | 36% | [11] |
Table 2: In Vivo Efficacy of this compound Derivatives in Murine Models
| Compound | Target Species | Dosage | Worm Burden Reduction | Reference(s) |
| CIDD-0149830 | S. mansoni | 100 mg/kg | 72.3% | [8] |
| CIDD-0150303 | S. mansoni | 100 mg/kg | 81.8% | [8] |
| CIDD-0149830 | S. haematobium | 100 mg/kg | 80.2% | [12] |
| CIDD-066790 | S. japonicum | 100 mg/kg | 86.7% | [12] |
| PZQ + CIDD-0150303 | PZQ-Resistant S. mansoni | 100 mg/kg each | 90.8% | [12] |
Table 3: In Vitro Efficacy of this compound and Derivatives
| Compound | Target Species | Concentration for 100% Killing | Reference(s) |
| This compound | S. mansoni | >143 µM (90% killing at 14 days) | [9][13] |
| CIDD-0150610 | S. mansoni, S. haematobium, S. japonicum | 71.5 µM | [12] |
| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 71.5 µM | [12] |
| CIDD-0150303 | All life stages of S. mansoni | 143 µM | [12] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 9. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound and praziquantel in the treatment of Schistosoma mansoni infection: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound cures Schistosoma mansoni infection in a focus in which cure rates with praziquantel are unusually low - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Schistosomula Susceptibility Assay with Oxamniquine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schistosomiasis is a significant parasitic disease caused by blood flukes of the genus Schistosoma. The control of schistosomiasis heavily relies on a single drug, praziquantel, raising concerns about the potential development of drug resistance. Oxamniquine is an alternative treatment, but it is only effective against Schistosoma mansoni.[1] In vitro susceptibility assays are crucial tools in the search for new antischistosomal drugs and for monitoring the sensitivity of parasite populations to existing treatments. This document provides a detailed protocol for assessing the in vitro susceptibility of S. mansoni schistosomula to this compound.
Mechanism of Action: this compound this compound is a prodrug, meaning it requires activation within the parasite to exert its therapeutic effect.[2] In the case of S. mansoni, a parasite-specific sulfotransferase enzyme (SmSULT) recognizes and activates this compound.[2] This activation involves the addition of a sulfate group, converting this compound into an unstable ester. This ester then spontaneously dissociates, producing a highly reactive electrophilic intermediate that alkylates the parasite's DNA.[3] This damage to the genetic material disrupts nucleic acid synthesis, leading to parasite paralysis, detachment from the host's blood vessels, and eventual death.[1][4] The specificity of this compound for S. mansoni is due to the fact that the homologous sulfotransferase enzymes in other Schistosoma species, such as S. haematobium and S. japonicum, are not efficient at activating the drug.[2]
Caption: Mechanism of action of this compound in Schistosoma mansoni.
Experimental Protocol: Schistosomula Susceptibility Assay
This protocol details the steps for the mechanical transformation of S. mansoni cercariae into schistosomula and the subsequent setup of a 96-well plate-based drug susceptibility assay.
I. Materials and Reagents
-
Equipment:
-
Laminar flow hood
-
Inverted microscope
-
Refrigerated centrifuge
-
37°C incubator with 5% CO₂ supply
-
Vortex mixer
-
Multichannel pipette
-
Sterile 15 mL and 50 mL conical tubes
-
Sterile flat-bottom 96-well culture plates
-
Ice bucket
-
-
Reagents and Media:
-
S. mansoni cercariae shed from infected Biomphalaria glabrata snails
-
RPMI-1640 medium (or Medium 199)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Percoll solution
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
This compound powder
-
Sterile deionized water
-
10% bleach or 70% ethanol for decontamination
-
II. Preparation of Schistosomula
This procedure should be performed under sterile conditions in a laminar flow hood.
-
Harvesting Cercariae: Collect freshly shed cercariae from infected snails in a beaker of sterile water. Place the beaker on ice for 30 minutes to immobilize the cercariae and allow them to sink.
-
Concentration: Carefully aspirate the majority of the supernatant. Transfer the concentrated cercarial suspension to a 50 mL conical tube. Centrifuge at 100 x g for 2 minutes at 4°C. Discard the supernatant, leaving the cercarial pellet in a small volume (~3 mL).[5]
-
Mechanical Transformation:
-
Purification (Percoll Gradient):
-
Gently pipette the suspension of schistosomula bodies and tails onto a pre-made Percoll gradient in a fresh centrifuge tube.
-
Centrifuge at 500 x g for 15 minutes at 4°C.[5] The schistosomula bodies will pellet at the bottom, while the tails will remain in the upper layers.
-
Carefully aspirate and discard the upper Percoll layer and tails.
-
-
Washing:
-
Resuspend the schistosomula pellet in 10 mL of complete culture medium (RPMI-1640 supplemented with 100 U/mL penicillin and 100 µg/mL streptomycin).
-
Centrifuge at 100 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times to completely remove the Percoll.
-
-
Quantification: After the final wash, resuspend the schistosomula in a known volume of culture medium. Pipette a small aliquot onto a slide and count the number of organisms under a microscope to determine the concentration (schistosomula/mL). Adjust the volume with medium to achieve a working concentration of approximately 2000 schistosomula/mL.
III. Drug Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, weigh 2.974 mg of this compound (Molar Mass: 297.35 g/mol ) and dissolve it in 1 mL of DMSO. Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.
IV. In Vitro Susceptibility Assay
-
Plate Setup:
-
Add 50 µL of culture medium to each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound working solution to the test wells in duplicate or triplicate.
-
For control wells, add 50 µL of medium containing the same final concentration of DMSO as the test wells (vehicle control).
-
Also include a negative control with medium only (no DMSO, no drug).
-
-
Adding Schistosomula: Gently swirl the schistosomula suspension to ensure homogeneity. Add 50 µL of the suspension (containing ~100 schistosomula) to each well, bringing the total volume to 150 µL.[6]
-
Incubation: Cover the plate and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment:
-
Examine the schistosomula at 24, 48, and 72 hours post-incubation using an inverted microscope.
-
Assess viability based on motility and morphology. Healthy schistosomula are motile and have a clear, defined tegument. Drug-affected or dead schistosomula may appear immobile, granular, opaque, or show tegumental damage (blebbing).[7]
-
A simple scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/tremors, 0 = dead/no movement).
-
V. Data Analysis
-
For each concentration of this compound, calculate the percentage of dead or severely affected schistosomula at each time point.
-
Plot the percentage of inhibition/mortality against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the 50% inhibitory concentration (IC₅₀) value.
Data Presentation
The following tables summarize quantitative data on the in vitro activity of this compound against Schistosoma species from published studies.
Table 1: IC₅₀ Values of this compound against Newly Transformed Schistosomula (NTS)
| Species | Assay Readout | Incubation Time | IC₅₀ (µM) | Reference |
| S. haematobium | Microscopic | 72 hours | 26.5 | [6] |
| S. haematobium | Fluorimetric (Resazurin) | 72 hours | >322.2 | [6] |
| S. mansoni | Microscopic | 72 hours | >50 | [8] |
Note: The discrepancy in IC₅₀ values for S. haematobium highlights the sensitivity of the assay to the chosen viability readout method.
Table 2: Activity of this compound against Different Developmental Stages of S. mansoni
| Stage | Drug Concentration (µg/mL) | Incubation Time | Viability/Effect | Reference |
| Skin Stage (1 day) | 10 | 72 hours | ~50% reduction in viability | [9] |
| Lung Stage (7 days) | 10 | 72 hours | ~70% reduction in viability | [9] |
| Liver Stage (6 weeks) | 10 | 72 hours | ~80% reduction in viability | [9] |
| Adult Male | 14.3 µM (~4.25 µg/mL) | 14 days | ~10% mortality | [10] |
| Adult Male | 143 µM (~42.5 µg/mL) | 14 days | ~90% mortality | [10] |
Note: This data indicates that the susceptibility of S. mansoni to this compound is stage-dependent, with larval stages showing varied responses.
Experimental Workflow Visualization
Caption: Workflow for the in vitro schistosomula susceptibility assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afbr-bri.org [afbr-bri.org]
- 6. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Oxamniquine Stock Solutions in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine is a potent schistosomicidal agent, primarily effective against Schistosoma mansoni. For in vitro research and drug screening purposes, accurate and consistent preparation of stock solutions is critical to ensure reproducible and reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic compounds. However, careful consideration must be given to the preparation, storage, and final concentration of DMSO in assays to avoid solvent-induced artifacts. These application notes provide detailed protocols for preparing this compound stock solutions in DMSO, along with essential data on solubility, stability, and recommended working concentrations for various in vitro assays.
Data Presentation
This compound Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₃ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | Faint yellow to dark brown powder | |
| Solubility in DMSO | 2 mg/mL |
Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Recommended Concentrations for In Vitro Assays
| Assay Type | Organism/Cell Line | Working Concentration Range | Final DMSO Concentration | Reference |
| Schistosome Motility/Viability | Schistosoma mansoni | 14.3 µM - 143 µM | Typically ≤ 1% | [2][3][4] |
| Schistosome Killing Assay | Schistosoma mansoni | 71.5 µM - 143 µM | Typically ≤ 1% | [3][5] |
| Cytotoxicity (General) | Mammalian Cell Lines | Varies (IC₅₀ determination required) | ≤ 0.5% | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 279.33 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 279.33 g/mol x 1000 mg/g
-
Mass = 2.79 mg
-
-
-
Weighing:
-
Carefully weigh out 2.79 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a 100 µM working solution of this compound from a 10 mM stock solution for a final assay volume of 1 mL, ensuring the final DMSO concentration is 1%.
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Intermediate Dilution):
-
It is good practice to perform an intermediate dilution to ensure accuracy.
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO.
-
-
Final Working Solution Preparation:
-
To prepare a 100 µM working solution in a final volume of 1 mL of culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (100 µM) * (1000 µL)
-
V₁ = 10 µL of the 10 mM stock solution.
-
Alternatively, using the 1 mM intermediate stock:
-
(1000 µM) * V₁ = (100 µM) * (1000 µL)
-
V₁ = 100 µL of the 1 mM intermediate solution.
-
-
Add the calculated volume of the stock solution to the final volume of the assay medium. For example, add 10 µL of the 10 mM stock to 990 µL of culture medium.
-
-
Solvent Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells (in this case, 1%) but no this compound.
-
Mandatory Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for this compound stock and working solution preparation.
Signaling Pathway: Mechanism of Action of this compound
Caption: Activation pathway of this compound in Schistosoma mansoni.
Quality Control
While specific advanced quality control measures for routine lab-prepared stock solutions are not always necessary, good laboratory practice is essential. For more rigorous studies, such as in a drug development setting, the following can be considered:
-
Purity Assessment: The purity of the this compound powder should be confirmed by the supplier's certificate of analysis. Methods like High-Performance Liquid Chromatography (HPLC) can be used to verify the purity.[7]
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using UV-Vis spectrophotometry or HPLC with a standard curve.
-
pH Monitoring: Although not standard for DMSO stocks, be aware that the pH of your final aqueous assay medium can affect compound stability and activity.
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for the preparation of this compound stock solutions in DMSO for in vitro assays. By adhering to these guidelines, researchers can ensure the consistency and reliability of their experimental results. It is imperative to always maintain the final DMSO concentration in assays at a low, non-toxic level and to include appropriate solvent controls to account for any potential effects of the solvent on the biological system under investigation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Determination of this compound in capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Oxamniquine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine is an anthelmintic agent with proven efficacy against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis. In preclinical research and drug development, the mouse model is invaluable for studying the efficacy, pharmacokinetics, and toxicology of schistosomicidal compounds. Oral gavage is a standard and reliable method for precise oral dosing of therapeutic agents in mice. These application notes provide a detailed protocol for the preparation and administration of this compound to mice via oral gavage, ensuring accurate delivery and animal welfare.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of this compound in mice, compiled from various preclinical studies.
Table 1: Efficacy of this compound Against S. mansoni in Mice
| Dosage (mg/kg, oral) | Mouse Strain | Percent Worm Burden Reduction | Reference |
| 50 | MF-1 | 89.2% | [1] |
| 100 | C57BL/6J | 93% | [2][3] |
| 50-100 | C57BL/6J | Recapitulates human therapeutic dose | [4][5][6][7] |
| 100 | Balb/c | 72.3% - 81.8% (for derivatives) | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (for 100 mg/kg oral dose) | Mouse Strain | Reference |
| Tmax (Time to maximum plasma concentration) | ~0.25 hours | C57BL/6J | [8] |
| Cmax (Maximum plasma concentration) | Variable, dependent on formulation | C57BL/6J | [8] |
| T½ (Elimination half-life) | ~1-2.5 hours | Not Specified | [8] |
| Oral Bioavailability (F) | Not explicitly stated | C57BL/6J | [8] |
Table 3: Toxicological Data for this compound in Mice
| Parameter | Value | Route | Reference |
| LD50 (Median Lethal Dose) | 1300 mg/kg | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes two methods for preparing this compound for oral administration to mice. The choice of vehicle may depend on the specific experimental requirements and the solubility characteristics of the this compound batch.
Method A: Acetate Buffer Formulation
-
Objective: To prepare a solution of this compound in an acidic buffer to enhance solubility.
-
Materials:
-
This compound powder
-
100 mM Acetate buffer (pH 4.5)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Determine the total volume of dosing solution required based on the number of mice, their average weight, and the dosing volume (e.g., 10 µL/g).
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 µL/g).
-
Add the this compound powder to a sterile conical tube.
-
Add the 100 mM acetate buffer (pH 4.5) to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. A stable solution should be formed.[8]
-
Method B: DMSO/Ethanol Formulation
-
Objective: To prepare a solution of this compound using a combination of DMSO and ethanol.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
95% Ethanol
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound and total volume as described in Method A.
-
Prepare a vehicle solution of 5% DMSO and 95% ethanol.
-
Add the weighed this compound powder to a sterile conical tube.
-
Add the DMSO/ethanol vehicle to the tube.
-
Vortex thoroughly until the this compound is fully dissolved.[2]
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol details the step-by-step procedure for safely administering the prepared this compound solution to mice.
1. Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (20-22 gauge for most adult mice, with a ball tip)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
2. Animal Handling and Restraint:
-
Weigh each mouse to accurately calculate the individual dose volume.
-
Proper restraint is crucial for the safety of both the animal and the researcher. Firmly grasp the loose skin over the mouse's shoulders and back of the neck (scruffing) with the thumb and forefinger of your non-dominant hand.
-
The head should be immobilized, and the body held in a vertical position to straighten the esophagus.
3. Gavage Needle Measurement and Insertion:
-
Before the first use, measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle reaching the last rib. Mark this length on the needle if necessary.
-
Gently introduce the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the incisors.
-
Advance the needle along the roof of the mouth towards the back of the pharynx. The mouse should swallow, allowing the needle to pass smoothly into the esophagus. Never force the needle. If resistance is met, withdraw and reposition.
4. Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound solution.
-
Administer the solution steadily over 2-3 seconds to prevent regurgitation.
-
After the full dose is administered, gently and slowly withdraw the gavage needle in a single smooth motion.
5. Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor it for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals according to your approved animal care protocol. Common side effects of this compound can include drowsiness.
Visualizations
Experimental Workflow
Caption: Workflow for this compound administration via oral gavage in mice.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound activation and action in S. mansoni.
References
- 1. Lethal effect of this compound and praziquantel on mice experimentally infected with Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. scispace.com [scispace.com]
Application Note: In Vitro Culturing of Schistosoma mansoni for Oxamniquine Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schistosomiasis, caused by blood flukes of the genus Schistosoma, is a significant neglected tropical disease affecting millions worldwide.[1][2] Schistosoma mansoni is a major species responsible for intestinal schistosomiasis.[1] Treatment has heavily relied on praziquantel, but concerns about potential drug resistance necessitate the search for new therapeutic agents.[3][4] Oxamniquine is a key drug effective against S. mansoni, acting as a prodrug that requires enzymatic activation within the parasite.[5][6][7] In vitro culture systems are invaluable tools for studying parasite biology and for the primary screening of potential schistosomicidal compounds, reducing the reliance on animal models.[3][4][8][9]
This document provides detailed protocols for the in vitro cultivation of S. mansoni from the cercarial stage to the juvenile worm stage and the subsequent use of these cultured parasites for assessing the efficacy of this compound.
Mechanism of Action of this compound
This compound is a prodrug that is selectively toxic to S. mansoni.[5][6] Its mechanism involves enzymatic activation by a parasite-specific sulfotransferase (SmSULT).[6][10] This enzyme converts this compound into a reactive electrophilic ester.[10] This activated form of the drug then alkylates the parasite's DNA, leading to the inhibition of nucleic acid synthesis, which results in parasite paralysis, detachment from mesenteric veins, and eventual death.[5][11][12] This specific activation pathway is absent in other Schistosoma species like S. haematobium and S. japonicum, rendering this compound ineffective against them.[6]
References
- 1. Schistosoma mansoni - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Oxamniquine Derivatives Against Schistosomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening of oxamniquine derivatives against Schistosoma species, the causative agents of schistosomiasis. These guidelines are intended to assist researchers in the discovery and development of novel anti-schistosomal drugs, with a focus on overcoming the limitations of current therapies.
Introduction
Schistosomiasis is a debilitating parasitic disease affecting millions worldwide. The current primary treatment, praziquantel, has limitations, including reduced efficacy against juvenile worms and concerns about emerging drug resistance. This compound, a drug historically used to treat Schistosoma mansoni infections, serves as a valuable chemical scaffold for the development of new therapeutic agents.[1][2] this compound is a pro-drug that is activated by a schistosome-specific sulfotransferase (SULT), an enzyme not present in humans, making it a selective target.[1][3][4] Resistance to this compound is associated with mutations in the gene encoding this enzyme.[3][5]
Recent drug discovery efforts have focused on developing this compound derivatives with improved efficacy, broader activity against all three major human schistosome species (S. mansoni, S. haematobium, and S. japonicum), and the ability to kill larval and juvenile stages.[1][2][6] This has been achieved through an iterative process of structure-based drug design, chemical synthesis, and high-throughput screening.[7][8]
These notes provide a comprehensive overview of the methodologies involved in this screening process, from in vitro assays with different parasite life stages to in vivo evaluation in animal models.
Mechanism of Action of this compound and its Derivatives
The schistosomicidal activity of this compound is dependent on its bioactivation by the parasite's sulfotransferase enzyme (SmSULT-OR).[3] This enzyme transfers a sulfate group to the hydroxymethyl group of this compound, converting it into an unstable ester. This active metabolite then spontaneously dissociates, generating an electrophilic reactant that alkylates the parasite's DNA, leading to worm paralysis and death.[9][10] The specificity of this compound for S. mansoni is due to variations in the sulfotransferase enzyme of other Schistosoma species.[4] The development of new derivatives aims to overcome this species specificity by designing molecules that can be activated by the sulfotransferases of all three major human-infecting species.
References
- 1. biorxiv.org [biorxiv.org]
- 2. collinslab.org [collinslab.org]
- 3. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Systematically improved in vitro culture conditions reveal new insights into the reproductive biology of the human parasite Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Merck Open Global Health Library in vitro screening against Schistosoma mansoni identified two new substances with antischistosomal activities for further development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Cytotoxicity Assessment of Oxamniquine in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxamniquine is an anthelmintic drug primarily used in the treatment of schistosomiasis caused by Schistosoma mansoni.[1][2] It functions as a prodrug, requiring enzymatic activation within the parasite to exert its effect.[3] Specifically, a schistosome sulfotransferase enzyme converts this compound into an electrophilic ester, which then alkylates the parasite's DNA, leading to paralysis and death.[3][4][5] While its primary application is antiparasitic, there is growing interest in evaluating the cytotoxicity of existing drugs against various cell lines, particularly in cancer research.[6] Assessing the cytotoxic potential of this compound in mammalian cell lines can help identify off-target effects or novel therapeutic applications.
This document provides detailed protocols for assessing the cytotoxicity of this compound using three common in vitro assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cell membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Mechanism of Action and Experimental Considerations
This compound's cytotoxicity is dependent on its activation into a DNA-alkylating agent by a sulfotransferase enzyme.[3] This is a critical consideration when designing experiments with mammalian cells, which may not express a homologous enzyme with the same efficiency as the schistosome parasite. Therefore, observed cytotoxicity in mammalian cell lines could be due to either low-level metabolic activation or an entirely different, off-target mechanism.
Key Considerations:
-
Cell Line Selection: A variety of cell lines are used for cytotoxicity assays.[7] For general screening, commonly used lines like A549 (lung carcinoma) or THP-1 (monocytic leukemia) are suitable.[8][9]
-
Compound Solubilization: this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Controls: Appropriate controls are essential for data interpretation.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells incubated in culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity, such as Doxorubicin or Staurosporine, to ensure the assay is working correctly.[10]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for cytotoxicity testing and the proposed mechanism of action for this compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed mechanism of action of this compound in Schistosoma.[3]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl Sulfoxide) or other suitable solubilizing agent.
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
Protocol 2: Cytotoxicity Assessment by LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane, which is a hallmark of cytotoxicity.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam).[14][15][16]
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Assay Controls: Prepare the following controls as per the kit manufacturer's instructions[10]:
-
Spontaneous LDH Release: Vehicle control supernatant.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After incubation, carefully collect a small aliquot (e.g., 2-50 µL, depending on the kit) of the cell culture supernatant from each well without disturbing the cells.[15]
-
LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH reaction mixture as per the kit protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 30-60 minutes), protected from light.[17]
-
Signal Measurement: Measure the absorbance or luminescence according to the kit's detection method.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100.
-
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.[8]
Materials:
-
Commercially available Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
-
Binding Buffer (provided in the kit).
-
6-well plates or culture tubes.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q3 (Annexin V- / PI-): Live cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
Caption: Relationship between cell state and detection by different assays.
Data Presentation
Quantitative data should be summarized for clarity and comparison. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Table 1: Example Summary of IC50 Values (µM) after 48h Treatment
| Compound | Cell Line A (e.g., A549) | Cell Line B (e.g., THP-1) | Cell Line C (e.g., HepG2) |
| This compound | >100 | 85.2 | >100 |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 1.2 |
Table 2: Template for Raw Data Presentation (MTT Assay Absorbance)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | % Viability |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1.56 | 1.211 | 1.245 | 1.233 | 1.230 | 0.017 | 96.8% |
| 3.13 | 1.156 | 1.198 | 1.175 | 1.176 | 0.021 | 92.5% |
| 6.25 | 1.053 | 1.099 | 1.067 | 1.073 | 0.023 | 84.4% |
| 12.5 | 0.899 | 0.941 | 0.915 | 0.918 | 0.021 | 72.2% |
| 25 | 0.654 | 0.699 | 0.671 | 0.675 | 0.023 | 53.1% |
| 50 | 0.321 | 0.355 | 0.342 | 0.339 | 0.017 | 26.7% |
| 100 | 0.155 | 0.167 | 0.159 | 0.160 | 0.006 | 12.6% |
| Blank (Medium Only) | 0.052 | 0.055 | 0.051 | 0.053 | 0.002 | - |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. texaschildrens.org [texaschildrens.org]
- 14. caymanchem.com [caymanchem.com]
- 15. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: Synthesis of Novel Oxamniquine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel oxamniquine analogs. The primary goal in developing these new analogs is to broaden the spectrum of activity to include all three major human schistosome species (Schistosoma mansoni, S. haematobium, and S. japonicum), overcome potential drug resistance, and improve overall treatment efficacy.
Introduction: Rationale for Novel this compound Analogs
This compound (OXA) is a potent schistosomicidal agent historically used to treat infections caused by S. mansoni. However, it is ineffective against S. haematobium and S. japonicum. This compound is a prodrug that requires bioactivation by a parasite-specific sulfotransferase (SULT) enzyme.[1][2] This enzyme, SmSULT-OR in S. mansoni, converts the hydroxymethyl group of this compound into a sulfate ester. This active intermediate is an electrophile that alkylates the parasite's DNA, leading to worm paralysis and death.[2][3]
The species-specificity of this compound is due to differences in the active site of the SULT enzymes across different Schistosoma species, which prevents effective binding and activation of the drug.[2][4] Therefore, the synthesis of novel analogs is centered on a structure-guided approach to design molecules that can effectively bind to the SULT enzymes of all three major species.[1][5]
Synthetic Strategies and Techniques
The synthesis of new this compound analogs primarily employs a structure-based, iterative design approach. This involves modifying the core structure of this compound to enhance binding affinity and activation by the target SULT enzymes.
Iterative Structure-Based Drug Design (SBDD)
This is the most prominent and successful strategy. It leverages X-ray crystallographic data of the target SULT enzymes to guide the design of new compounds.[1][2] The process is cyclical and involves several stages, as illustrated in the workflow diagram below. The key is to use structural information to make targeted modifications that improve binding interactions within the enzyme's active site.[1][6] Over 350 derivatives have been synthesized and tested using this approach, leading to the identification of several promising candidates.[7]
Modification of the Amine Side Chain
Early efforts to create new analogs involved modifying the alkylamine side chain. The Mannich reaction, for instance, has been used with this compound as the substrate, employing reagents like formaldehyde and acetaldehyde.[8][9] These reactions have produced unexpected cyclized and etherified products. While these specific modifications led to increased toxicity, they demonstrated that the side chain is a viable position for chemical alteration.[8][9] More recent SBDD approaches have successfully replaced the side chain with various aminopyrrolidine and aminopiperidine cores to improve activity.[10]
Bioisosteric Replacement
Bioisosterism is a strategy used to replace a functional group with another that has similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[11] In the context of this compound analogs, this could involve replacing key moieties to improve metabolic stability or binding interactions. For example, replacing hydrogen with fluorine can block sites of metabolism, or substituting amides with stable bioisosteres like triazoles can alter solubility and cell permeability while maintaining key hydrogen bonding patterns.[12][13]
Data Presentation: Biological Activity of this compound Analogs
The following tables summarize the in vitro and in vivo activity of key novel this compound analogs against the three major human schistosome species.
Table 1: In Vitro Schistosomicidal Activity of Lead this compound Analogs
| Compound ID | Concentration (µM) | S. mansoni (% Killing) | S. haematobium (% Killing) | S. japonicum (% Killing) | Reference |
|---|---|---|---|---|---|
| This compound (OXA) | 143 | 90% | Inactive | Inactive | [7] |
| CIDD-0072229 | 143 | 100% | 100% | 100% | [1] |
| CIDD-0149830 | 143 | 100% | 100% | 100% | [1] |
| CIDD-0150303 | 71.5 | 100% | 100% | 100% | [14][15] |
| CIDD-0150610 | 71.5 | 100% | 100% | 100% | [14][15] |
| Compound 12a | 143 | 75% | 40% | 83% |[5][10] |
Table 2: In Vivo Efficacy of Lead this compound Analogs
| Compound ID | Host Animal | Dose (mg/kg, oral) | Treatment Regimen | Worm Burden Reduction (%) | Reference |
|---|---|---|---|---|---|
| CIDD-0149830 | Mouse (S. mansoni) | 100 | Single Dose | 72.3% | [7] |
| CIDD-0150303 | Mouse (S. mansoni) | 100 | Single Dose | 81.8% | [7] |
| CIDD-0150303 + PZQ | Mouse (PZQ-Resistant S. mansoni) | 100 + 100 | Single Co-Dose | 90.8% |[7][15] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of novel this compound analogs based on published methodologies.
Protocol 1: General Synthesis of an Aminopiperidine-based this compound Analog
This protocol is a generalized representation based on the synthesis of compounds like CIDD-0072229 and others with a modified side chain.[6][10]
Objective: To replace the isopropylaminomethyl side chain of this compound with a substituted aminopiperidine moiety.
Materials:
-
Starting Material: 2-(chloromethyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline
-
Substituted aminopiperidine (e.g., 3-aminopiperidine derivative)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 2-(chloromethyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), in anhydrous DCM.
-
Addition of Reagents: To the solution, add the selected substituted aminopiperidine (1.2 eq) followed by triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a hexanes/ethyl acetate gradient) to isolate the final compound.
-
Characterization: Confirm the structure and purity of the final analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Schistosomicidal Activity Assay
This protocol describes the method for testing the efficacy of synthesized analogs against adult schistosomes.[1][6]
Objective: To determine the percentage of adult schistosomes killed by a novel this compound analog over time.
Materials:
-
Adult S. mansoni, S. haematobium, or S. japonicum worms
-
Culture medium (e.g., Basch Medium 169) supplemented with fetal bovine serum and antibiotics
-
24-well culture plates
-
Synthesized this compound analogs
-
Dimethyl sulfoxide (DMSO, 100%)
-
Positive Control: this compound (for S. mansoni) or another known schistosomicidal agent
-
Negative Control: DMSO
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Compound Preparation: Dissolve the synthesized analogs in 100% DMSO to create stock solutions. The final concentration in the well should be between 71.5 µM and 143 µM, with the DMSO concentration kept below 1%.[14]
-
Plate Setup: Place 10 adult male worms into each well of a 24-well plate containing pre-warmed culture medium.
-
Dosing: Add the dissolved compound to the appropriate wells to achieve the final target concentration. Include wells for the negative (DMSO only) and positive controls.
-
Incubation: Incubate the plates at 37°C with 5% CO₂. For a protocol mimicking physiological exposure, incubate for 45 minutes.[6]
-
Washing: After the 45-minute incubation, carefully wash the worms three times with fresh, pre-warmed medium to remove any residual compound.
-
Monitoring: Observe the worms daily under a microscope for motility and signs of death (e.g., lack of movement, granular appearance, tegumental damage). Record the number of dead worms each day for up to 14 days.
-
Data Analysis: Plot the results as a percentage of survival over time using Kaplan-Meier survival curves. Perform statistical analysis (e.g., log-rank test) to compare the efficacy of the analogs against the controls.[7]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound activation in Schistosoma.
Caption: Iterative workflow for this compound analog discovery.
References
- 1. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. chemaxon.com [chemaxon.com]
- 6. journals.plos.org [journals.plos.org]
- 7. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 8. Synthesis and evaluation of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. drughunter.com [drughunter.com]
- 12. mdpi.com [mdpi.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pharmacokinetic Studies of Oxamniquine in Rodents
Introduction
Oxamniquine is an anthelmintic agent primarily used in the treatment of schistosomiasis caused by Schistosoma mansoni. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for drug development, dose optimization, and predicting clinical efficacy. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in mice and rats.
Mechanism of Action
This compound is a prodrug that requires activation by a sulfotransferase enzyme present in the schistosome parasite. This activation converts this compound into an electrophilic intermediate that alkylates the parasite's DNA, leading to inhibition of nucleic acid synthesis, worm paralysis, and eventual death.[1][2] This parasite-specific activation contributes to the drug's selective toxicity.
Metabolism and Excretion
In rodents, as in humans, this compound is extensively metabolized in the liver. The primary metabolic pathway involves oxidation of the 6-hydroxymethyl group to a carboxylic acid, forming the inactive 6-carboxy metabolite.[2] A smaller fraction may be converted to the 2-carboxy metabolite. These metabolites are then primarily excreted in the urine.[2]
Data Presentation: Pharmacokinetic Parameters of this compound in Rodents
The following tables summarize key pharmacokinetic parameters for this compound in mice and rats following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (0-∞) (µM*h) | T½ (h) | CL/F (mL/min/kg) | Reference |
| 100 | 1.8 ± 0.5 | 0.25 | 2.1 ± 0.3 | 0.8 ± 0.1 | 794 ± 111 | [3] |
Data are presented as mean ± SEM (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; T½: Elimination half-life; CL/F: Apparent total clearance.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | T½ (h) | Reference |
| 15 | 17.2 ± 5.7 | 2.1 ± 0.5 | 1.8 ± 0.9 | [1] |
Data are presented as mean ± SD (n=5). T½: Terminal elimination half-life.
Experimental Protocols
1. Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Wistar, Sprague-Dawley).
-
Health Status: Healthy, adult animals of a specific age and weight range.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration.
2. Dosing Formulations
-
Oral Administration (Mice): this compound can be formulated as a solution in 100 mM acetate buffer (pH 4.5).[3]
-
Intravenous Administration (Mice): For intravenous injection, a formulation of 0.6 mg/mL this compound in 5% DMSO and 95% saline can be used.[3]
-
Intravenous Administration (Rats): The formulation for intravenous administration in rats would be similar to that used in mice, adjusted for the appropriate concentration to achieve the target dose.
3. Drug Administration Protocols
a. Oral Gavage (Mice/Rats)
-
Animal Restraint: Gently restrain the animal by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib). Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position, slowly administer the dosing solution.
-
Post-Dosing Observation: After administration, return the animal to its cage and monitor for any signs of distress.
b. Intravenous Injection (Mice - Tail Vein)
-
Animal Warming: Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Vein Visualization: Disinfect the tail with an alcohol wipe. The two lateral tail veins should be visible.
-
Needle Insertion: Using a 27-30 gauge needle attached to a syringe, insert the needle bevel-up into the vein at a shallow angle.
-
Dose Administration: Slowly inject the dosing solution. If swelling occurs, the needle is not in the vein and should be repositioned.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
4. Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collection Method (Mice):
-
Serial Sampling: For small volumes (e.g., 20-30 µL), use the submandibular or saphenous vein.
-
Terminal Bleed: For a larger volume at the final time point, cardiac puncture under deep anesthesia is performed.
-
-
Collection Method (Rats):
-
Serial Sampling: The lateral tail vein or saphenous vein can be used for repeated sampling.
-
Terminal Bleed: Cardiac puncture under deep anesthesia.
-
-
Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
5. Bioanalytical Method: LC-MS/MS
a. Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
6. Pharmacokinetic Data Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC, T½, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Mandatory Visualizations
Caption: Experimental workflow for a rodent pharmacokinetic study of this compound.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
Application Notes and Protocols for the Quantification of Oxamniquine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine is an anthelmintic drug highly effective against Schistosoma mansoni infections. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. These application notes provide detailed protocols for the determination of this compound in plasma samples using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrofluorimetry, and a comprehensive guide to developing a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Analytical Methods Overview
Several analytical methods have been developed for the quantification of this compound in biological matrices. The choice of method often depends on the required sensitivity, selectivity, available instrumentation, and the specific application. This document outlines two validated methods and provides guidance for a third, highly sensitive method.
Table 1: Summary of Quantitative Data for Analytical Methods
| Parameter | HPLC-UV Method | Spectrofluorimetric Method |
| Linearity Range | 1.0 - 20.0 µg/mL[1] | 0.02 - 0.2 µg/mL[2][3] |
| Limit of Detection (LOD) | ~20 ng/mL[4][5] | 0.007 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.02 µg/mL[2][3] |
| Recovery | 95.5%[4][5] | 97.77 ± 1.19%[2][3] |
| Precision (RSD %) | 4.17%[4][5] | Within-day: Not specified, Inter-day: Not specified |
| Internal Standard | Methylparaben[5] | Not applicable |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and sensitive approach for the quantification of this compound in plasma samples.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methylparaben (Internal Standard)
-
Acetonitrile (HPLC grade)[5]
-
Water (HPLC grade)[5]
-
All other reagents should be of analytical grade.[5]
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase phenyl column[4]
-
Data acquisition and processing software
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a suitable volume of plasma, add a known amount of the methylparaben internal standard solution.
-
Vortex the sample for 1 minute.
-
The specific extraction solvent and subsequent steps are not detailed in the provided abstracts but would typically involve the addition of an immiscible organic solvent, vortexing, centrifugation to separate the layers, and evaporation of the organic layer. The residue would then be reconstituted in the mobile phase for injection.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M acetate buffer (pH 5.0) and acetonitrile (30:70 v/v).[4][5]
-
Flow Rate: Not explicitly stated, but typically around 1.0 mL/min for a standard HPLC column.
-
Column: Reversed-phase phenyl column.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: Not specified.
5. Quantification:
-
Construct a calibration curve by plotting the peak height ratio of this compound to the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak height ratios from the calibration curve.[5]
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound in plasma.
Method 2: Spectrofluorimetric Method
This method offers high sensitivity and is based on the derivatization of this compound to a fluorescent product.[2][3]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride)[2][3]
-
Sodium hydroxide solution (1 M)[3]
-
Diethyl ether[3]
-
Acetone[3]
2. Instrumentation:
-
Spectrofluorometer with a xenon arc lamp
-
Vortex mixer
-
Centrifuge
3. Sample Preparation and Derivatization:
-
Spike control plasma samples with known amounts of this compound.[3]
-
To 1.0 mL of the spiked plasma, add 0.8 mL of 1 M NaOH and shake gently.[3]
-
Extract the mixture by vortexing with 3 x 5 mL of diethyl ether for 2 minutes.[3]
-
Centrifuge at 2,500 rpm for 5 minutes.[3]
-
Evaporate the resulting supernatant to dryness under a stream of nitrogen at room temperature.[3]
-
Dissolve the residue in a mixture of 5 mL of acetone and 20 mL of 0.5 M sodium carbonate solution.[3]
-
Add the derivatizing agent, dansyl chloride, and allow the reaction to proceed.
4. Spectrofluorimetric Measurement:
-
Measure the fluorescence intensity of the derivatized product.
5. Quantification:
-
Prepare a calibration curve by plotting the fluorescence intensity against the concentration of this compound standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Workflow Diagram
Caption: Spectrofluorimetric analysis workflow for this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Method Development Guidance
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. While a specific validated method for this compound was not found in the initial search, this section provides a general protocol for developing such a method.
Key Steps in LC-MS/MS Method Development
-
Analyte and Internal Standard (IS) Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]⁺).
-
Perform a product ion scan to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
Select a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound) and optimize its MRM transitions.
-
-
Sample Preparation:
-
Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: Simple and fast. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge. The supernatant can be directly injected or further processed.
-
Liquid-Liquid Extraction: Offers cleaner extracts. Extract the drug from the alkalinized plasma sample into an immiscible organic solvent.
-
Solid-Phase Extraction: Provides the cleanest samples and allows for analyte concentration.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is a common starting point.
-
The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Develop a gradient or isocratic elution method to achieve good peak shape and separation from endogenous plasma components.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
-
Logical Relationship Diagram for Method Development
Caption: Logical workflow for LC-MS/MS method development.
Conclusion
The provided protocols for HPLC-UV and spectrofluorimetry offer robust and validated methods for the quantification of this compound in plasma. The choice between these methods will depend on the specific requirements of the study. For researchers requiring the highest sensitivity and selectivity, the development of an LC-MS/MS method is recommended, following the outlined guidance. Proper method validation is paramount to ensure the generation of reliable and reproducible data for pharmacokinetic and clinical studies.
References
Application Notes and Protocols for Establishing a Praziquantel-Resistant Schistosoma mansoni Line for Oxamniquine Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a praziquantel (PZQ)-resistant line of Schistosoma mansoni and subsequently evaluating the efficacy of oxamniquine (OXA) against this resistant strain. The protocols outlined below are compiled from established methodologies in the field of schistosomiasis research.
Introduction
The widespread use of praziquantel for mass drug administration against schistosomiasis has raised concerns about the potential development of drug-resistant parasites.[1][2] The establishment of PZQ-resistant S. mansoni lines in the laboratory is a critical tool for understanding the mechanisms of resistance and for screening novel or repurposed antischistosomal drugs.[1][3] this compound, a drug known to be effective against S. mansoni but not other Schistosoma species, operates via a different mechanism of action than praziquantel, making it a candidate for treating PZQ-resistant infections.[4][5][6] These protocols detail the in vivo selection of a PZQ-resistant S. mansoni line, the maintenance of the parasite's life cycle, and the subsequent in vitro and in vivo testing of this compound's efficacy.
Data Presentation
The following tables summarize key quantitative data related to praziquantel resistance and this compound efficacy.
Table 1: In Vivo Praziquantel Susceptibility in S. mansoni Isolates
| Isolate Type | Mean ED50 (mg/kg) ± SD | Median ED50 (mg/kg) | Reference |
| Praziquantel-Susceptible | 70 ± 7 | 68 | [4] |
| Praziquantel-Resistant | 209 ± 48 | 192 | [4] |
ED50: The effective dose required to kill 50% of the worms.
Table 2: Efficacy of this compound and its Derivatives Against Praziquantel-Resistant S. mansoni
| Compound | Administration | Worm Burden Reduction (%) | Reference |
| This compound | 20 mg/kg | 79% (in a clinical setting with low PZQ cure rates) | [7] |
| CIDD-0150303 | 100 mg/kg (single dose) | 81.8% | [8] |
| PZQ + CIDD-0150303 | 100 mg/kg each (co-dose) | 90.8% | [8][9] |
Experimental Protocols
Protocol 1: Establishment of a Praziquantel-Resistant S. mansoni Line (In Vivo Selection)
This protocol describes the induction of praziquantel resistance in S. mansoni through repeated in vivo drug pressure in a murine model.[2][10]
Materials:
-
Schistosoma mansoni cercariae (susceptible strain)
-
CD-1 or Swiss Webster mice (female, 4-6 weeks old)
-
Praziquantel (PZQ)
-
Vehicle for PZQ administration (e.g., 2% Cremophor EL in distilled water)
-
Biomphalaria glabrata snails
-
Standard laboratory equipment for mouse handling and infection, and snail maintenance.
Procedure:
-
Initial Infection (Generation 0):
-
Infect a group of mice with a susceptible strain of S. mansoni cercariae (e.g., 150-200 cercariae per mouse) via subcutaneous injection or tail immersion.[11]
-
Maintain the infected mice for 6-7 weeks to allow the worms to mature.
-
-
Sub-curative Praziquantel Treatment:
-
At 7 weeks post-infection, treat the mice with a sub-curative dose of PZQ. The initial dose should be low enough to allow a significant portion of the worm population to survive (e.g., 50-100 mg/kg). Administer the drug orally via gavage.
-
A control group of infected mice should receive only the vehicle.
-
-
Recovery of Surviving Worms and Passage to Snails:
-
Two weeks after treatment, euthanize the treated mice and recover the surviving adult worms via portal perfusion.
-
Homogenize the livers of the euthanized mice to isolate the eggs.
-
Hatch the eggs to obtain miracidia and use them to infect susceptible B. glabrata snails to continue the life cycle.
-
-
Subsequent Generations and Increasing Drug Pressure:
-
After 4-5 weeks, induce the infected snails to shed cercariae.
-
Use these cercariae (Generation 1) to infect a new cohort of mice.
-
Repeat the sub-curative PZQ treatment on this new generation of infected mice. Gradually increase the dose of PZQ with each subsequent generation (e.g., by 25-50 mg/kg per generation).[10]
-
Continue this cycle of infection, treatment, and passage for several generations (typically 6-7 generations) to select for a resistant phenotype.[10]
-
-
Confirmation of Resistance:
-
After several generations of selection, perform a dose-response study to determine the ED50 of PZQ for the selected line compared to the original susceptible parental line (see Protocol 4). A significant increase in the ED50 indicates the establishment of a resistant line.[4]
-
Protocol 2: Maintenance of the S. mansoni Life Cycle
This protocol provides a general overview of maintaining the S. mansoni life cycle in the laboratory.[1][12][13]
Mammalian Host Phase:
-
Infection of Mice: Infect mice with cercariae as described in Protocol 1.
-
Worm and Egg Recovery: At 6-8 weeks post-infection, euthanize the mice. Recover adult worms by portal perfusion. Isolate eggs from the liver by homogenization and enzymatic digestion (e.g., with collagenase).[14]
Molluscan Host Phase:
-
Snail Maintenance: Maintain a colony of Biomphalaria glabrata snails in aerated, dechlorinated water at a controlled temperature (26-28°C) and feed them lettuce or other suitable vegetation.[1]
-
Miracidia Hatching: Place the isolated eggs in a flask with dechlorinated water and expose them to bright light to stimulate hatching.
-
Snail Infection: Expose individual snails to a defined number of miracidia (e.g., 5-10 miracidia per snail) in a small volume of water for several hours.
-
Cercarial Shedding: After approximately 4-5 weeks, induce infected snails to shed cercariae by placing them in fresh water under a bright light for 1-2 hours.
Protocol 3: In Vitro this compound Sensitivity Assay
This protocol details the procedure for assessing the in vitro activity of this compound against adult S. mansoni.[6][15][16]
Materials:
-
Adult S. mansoni worms (PZQ-resistant and susceptible strains)
-
This compound
-
DMSO (for drug solubilization)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
24-well culture plates
-
Inverted microscope
Procedure:
-
Worm Preparation: Recover adult worms from infected mice via portal perfusion. Wash the worms several times with culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the worms (typically ≤0.5%).
-
Assay Setup:
-
Place 3-5 adult worms (males, females, or pairs) into each well of a 24-well plate containing 2 ml of culture medium.
-
Add the different concentrations of this compound to the wells. Include a drug-free control (with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., a known schistosomicidal drug).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Microscopic Evaluation:
-
Observe the worms under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).
-
Assess worm viability based on motor activity, tegumental damage, and morphological changes. A scoring system can be used to quantify the drug's effect.
-
-
Data Analysis: Determine the IC50 (the concentration of the drug that inhibits 50% of the worms' viability) for both the PZQ-resistant and susceptible strains.
Protocol 4: In Vivo this compound Efficacy Testing (Worm Burden Reduction Assay)
This protocol describes the in vivo evaluation of this compound efficacy in mice infected with the PZQ-resistant S. mansoni line.
Materials:
-
Mice infected with PZQ-resistant S. mansoni
-
This compound
-
Vehicle for drug administration
-
Equipment for portal perfusion
Procedure:
-
Infection: Infect groups of mice with the PZQ-resistant S. mansoni cercariae.
-
Treatment: At 6-7 weeks post-infection, treat the mice with this compound at various doses (e.g., 10, 20, 50 mg/kg) administered orally. A control group should receive the vehicle only.
-
Worm Recovery: Two weeks after treatment, euthanize all mice and recover the adult worms from the mesenteric veins and the liver by portal perfusion.
-
Worm Counting: Count the number of male and female worms recovered from each mouse.
-
Data Analysis:
-
Calculate the mean worm burden for each treatment group and the control group.
-
Determine the percentage of worm burden reduction for each treatment group using the following formula:
-
% Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
The ED50 can also be calculated by plotting the percentage of worm reduction against the drug dose.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. protocols.io [protocols.io]
- 2. Frontiers | Praziquantel resistance in schistosomes: a brief report [frontiersin.org]
- 3. Memórias do Instituto Oswaldo Cruz - Schistosoma mansoni: a method for inducing resistance to praziquantel using infected Biomphalaria glabrata snails [memorias.ioc.fiocruz.br]
- 4. Determination of ED50 values for praziquantel in praziquantel-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound cures Schistosoma mansoni infection in a focus in which cure rates with praziquantel are unusually low - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. A NOVEL PROTOCOL FOR INDUCTION OF PRAZIQUANTEL RESISTANCE IN Schistosoma mansoni IN MICE | Journal of Experimental Research [er-journal.com]
- 12. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Training | Schistosoma spp. life cycle training course | GSA [eliminateschisto.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. mdpi.com [mdpi.com]
- 16. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor solubility of oxamniquine in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the poor aqueous solubility of oxamniquine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is considered poorly soluble in water. Its solubility is reported as approximately 1 part in 3300 parts of water at 27°C, which translates to roughly 0.3 mg/mL.[1][2][3] Another source reports the solubility as 820 mg/L (0.82 mg/mL).[1] The pH of aqueous suspensions is typically in the range of 8.0-10.0.[1]
Q2: I'm observing very low solubility in my neutral aqueous buffer. Is this normal?
A2: Yes, this is expected. This compound's solubility is highly dependent on pH and is significantly lower in neutral and alkaline conditions. Forcing dissolution at high concentrations in neutral buffers will likely result in an incomplete solution or suspension.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is soluble in several organic solvents. It is reported to be soluble in methanol, acetone, and chloroform.[3] For creating stock solutions for in vitro assays, 100% Dimethyl Sulfoxide (DMSO) has been effectively used.[4][5] A solubility of at least 2 mg/mL in DMSO has been noted. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it may impact your results.
Q4: How does pH affect the solubility of this compound?
A4: this compound's solubility markedly increases in acidic conditions.[4] Researchers have successfully prepared stable solutions of 10 mg/mL in 100 mM acetate buffer at pH 4.5.[4][6] Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its aqueous solubility.
Troubleshooting Guide
This section addresses specific problems you might encounter while trying to dissolve this compound.
Issue 1: My this compound powder is not dissolving in water or neutral buffer (e.g., PBS pH 7.4).
-
Root Cause: This is due to the inherent low solubility of this compound at neutral pH.
-
Solution: Do not attempt to dissolve high concentrations of this compound directly in neutral aqueous media. The most effective approach is to lower the pH of your solution.
-
Recommended Protocol:
-
Prepare an acidic buffer, such as 100 mM acetate buffer with a pH of 4.5.
-
Gradually add the this compound powder to the acidic buffer while stirring continuously.
-
Gentle warming or sonication can be used to aid dissolution if necessary.
-
Issue 2: I dissolved this compound in a co-solvent (e.g., ethanol or PEG), but it precipitated when I diluted it into my aqueous medium.
-
Root Cause: This is a common phenomenon known as "fall-out" or precipitation upon dilution. The aqueous medium cannot maintain the drug in solution once the co-solvent concentration drops below a critical level. This exact issue has been reported for this compound with polyethylene glycol and ethanol.[4][6]
-
Solution:
-
Increase the proportion of co-solvent: For preclinical studies, a formulation of 5% DMSO in 95% saline has been used to deliver a 0.6 mg/mL solution.[4] You may need to optimize the co-solvent/aqueous phase ratio for your specific concentration needs.
-
Switch to a pH-modification strategy: This is often more robust than co-solvency for this compound. Dissolving the compound in an acidic buffer (as described in Issue 1) is the recommended alternative.
-
Issue 3: I need to prepare a high-concentration stock solution (>5 mg/mL) for my experiments.
-
Root Cause: Standard aqueous buffers will not accommodate this concentration.
-
Solution:
-
Acidic Buffer Method: A stable solution of 10 mg/mL can be achieved using 100 mM acetate buffer at pH 4.5.[4][6] This is the preferred method for preparing high-concentration aqueous stocks.
-
DMSO Stock Method: Prepare a concentrated stock in 100% DMSO. For in vitro experiments, this stock can then be serially diluted into the assay medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Issue 4: Attempts to use cyclodextrins or micelles to improve solubility have failed.
-
Root Cause: Not all solubility enhancement techniques are effective for every compound. It has been documented that cyclodextrin encapsulation and micelle-based approaches did not successfully produce a stable 10 mg/mL solution of this compound.[4][6]
-
Solution: It is recommended to prioritize other, more proven methods for this compound. Focus your efforts on pH modification or, if appropriate for your experimental system, a co-solvent system like DMSO/saline.
Data Summary
The following tables summarize the known solubility parameters of this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent System | Temperature | Reported Solubility | Citation |
| Water | 27 °C | ~0.3 mg/mL (1 part in 3300) | [1][2][3] |
| Water | Not Specified | 0.82 mg/mL (820 mg/L) | [1] |
| 100 mM Acetate Buffer (pH 4.5) | Not Specified | 10 mg/mL | [4][6] |
| 5% DMSO / 95% Saline | Not Specified | 0.6 mg/mL | [4] |
| DMSO | Not Specified | ≥ 2 mg/mL | |
| Methanol, Acetone, Chloroform | Not Specified | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Solution using pH Adjustment
-
Prepare the Buffer: Prepare a 100 mM sodium acetate buffer. To do this, dissolve the appropriate amount of sodium acetate in deionized water. Adjust the pH to 4.5 using glacial acetic acid.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For 10 mL of solution, you will need 100 mg.
-
Dissolution: Place a magnetic stir bar in a beaker with the 10 mL of pH 4.5 acetate buffer. Place the beaker on a magnetic stir plate and begin stirring.
-
Add this compound: Slowly add the weighed this compound powder to the stirring buffer.
-
Ensure Complete Dissolution: Continue stirring until all the powder has dissolved, resulting in a clear, pale-yellow solution. If needed, the solution can be gently warmed (not to exceed 40-50°C) or placed in an ultrasonic bath for short periods to facilitate dissolution.
-
Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter that is compatible with acidic solutions (e.g., PVDF or PES).
Visualizations
The following diagrams illustrate logical workflows for addressing this compound solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical workflow for selecting a solubilization strategy.
References
- 1. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 21738-42-1 | >98% [smolecule.com]
- 3. This compound [drugfuture.com]
- 4. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Oxamniquine In Vitro-In Vivo Efficacy Paradox
Welcome to the technical support center for researchers investigating the antischistosomal drug oxamniquine (OXA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed paradox between its in vitro and in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro-in vivo efficacy paradox of this compound?
A1: The paradox lies in the observation that the maximal clinical plasma concentrations of this compound are five to ten times lower than the concentrations required to effectively kill Schistosoma mansoni worms in vitro.[1][2][3] Peak plasma concentrations in human patients after a standard oral dose are typically 4–14 µM, whereas in vitro assays often require concentrations of 71.5 µM to 143 µM for significant worm killing.[1]
Q2: How is this paradox explained?
A2: The key to understanding this paradox is the anatomical location of the adult schistosomes. These parasites reside in the mesenteric veins, which drain the intestines and lead to the liver via the portal vein.[1][4][5] Pharmacokinetic (PK) modeling has revealed that the concentration of this compound in the portal vein is significantly higher than in the systemic circulation.[1][2][3] This elevated portal concentration is sufficient to meet the efficacious levels observed in in vitro studies, thus resolving the apparent discrepancy.
Q3: What is the mechanism of action of this compound?
A3: this compound is a prodrug, meaning it requires activation within the parasite to become effective.[1][6][7] A parasite-specific sulfotransferase (SULT) enzyme, SmSULT, activates this compound by converting it into a reactive electrophile.[1][6][8][9][10] This activated form of the drug can then bind to the parasite's DNA and other macromolecules, leading to paralysis, detachment from the mesenteric veins, and eventual death of the worm.[4][6]
Q4: Why is this compound only effective against Schistosoma mansoni and not other species like S. haematobium or S. japonicum?
A4: The species-specificity of this compound is due to differences in the activating sulfotransferase enzyme among schistosome species.[6] While S. haematobium and S. japonicum possess homologous SULT enzymes (ShSULT and SjSULT, respectively), these homologs have lower catalytic efficiency for activating this compound compared to the S. mansoni enzyme (SmSULT).[6] Structural differences in the enzyme's binding pocket are thought to be responsible for this reduced activation.[6][11]
Q5: What are the known mechanisms of resistance to this compound?
A5: Resistance to this compound in S. mansoni is primarily linked to mutations in the gene encoding the SmSULT-OR enzyme.[6][12] These loss-of-function mutations result in a non-functional enzyme that is unable to activate the prodrug, rendering the parasite resistant.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High worm survival in in vitro assays despite using previously reported effective concentrations. | 1. Drug Insolubility: this compound may not be fully dissolved in the culture medium. 2. Incorrect Exposure Time: The duration of drug exposure may be insufficient. 3. Resistant Strain: The S. mansoni strain used may have developed resistance. 4. Suboptimal Culture Conditions: The medium or incubation conditions may be affecting worm viability or drug activity. | 1. Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) before diluting to the final concentration in the culture medium.[14] 2. Ensure a minimum exposure time of 45 minutes, as this has been shown to be effective.[14] Shorter durations of 15 and 30 minutes have also shown efficacy at high concentrations.[1] 3. Sequence the SmSULT-OR gene of your parasite strain to check for known resistance mutations. If resistance is confirmed, consider using a known sensitive strain for your experiments.[12] 4. Review and optimize your parasite culture protocol, ensuring appropriate temperature (37°C), CO2 levels (5%), and media composition. |
| Inconsistent results in in vivo animal model studies. | 1. Improper Drug Formulation and Administration: The vehicle used for oral gavage may affect drug absorption. 2. Incorrect Dosing: The dose administered may not be sufficient to achieve the necessary portal vein concentration. 3. Animal Model Variability: The choice of animal model and strain can influence pharmacokinetic outcomes.[15][16] | 1. Formulate this compound in an acetate buffer for oral gavage, as this has been shown to recapitulate human pharmacokinetic profiles in mice.[1][3] 2. For mice, an oral gavage dose of 50–100 mg/kg is recommended to mimic a 20–40 mg/kg human dose.[1][3] 3. Use a well-established mouse model for schistosomiasis, such as BALB/c or C57BL/6 mice.[15][16] Be consistent with the strain, age, and sex of the animals used in your experiments. |
| Difficulty replicating the activation of this compound using parasite extracts. | 1. Loss of Essential Cofactors: The parasite extract may have lost necessary cofactors during preparation. 2. Use of a Resistant Strain: The extract may be from an this compound-resistant strain of S. mansoni. | 1. The activation of this compound by the sulfotransferase enzyme requires the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[8][9][10] Ensure that PAPS is added to the reaction mixture. 2. Confirm that the parasite extract is from a known this compound-sensitive strain. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against S. mansoni
| Concentration (µM) | Exposure Time | % Worm Killing | Reference |
| 143 | 45 min | 90% | [1] |
| 71.5 | 45 min | Significantly reduced survival | [1] |
| 35.75 | 45 min | Minimal killing | [1] |
| 14.3 | 45 min | Minimal killing | [1] |
| 71.5 | 14 days | 40% | [17] |
Table 2: Comparative Pharmacokinetics of this compound
| Parameter | Human (20-40 mg/kg dose) | Mouse (50-100 mg/kg dose) | Reference |
| Peak Plasma Concentration (Cmax) | 4–14 µM | Recapitulates human exposure | [1] |
| Plasma Half-life | 1.0–2.5 hours | - | [4] |
Experimental Protocols
Key Experiment: In Vitro Schistosome Killing Assay
Objective: To assess the direct effect of this compound on adult S. mansoni viability in a controlled environment.
Methodology:
-
Parasite Collection: Adult S. mansoni worms are recovered from experimentally infected hamsters.
-
Drug Preparation: Prepare a 100X stock solution of this compound in 100% DMSO.
-
Assay Setup:
-
Place adult male worms in a suitable culture medium in a multi-well plate.
-
Add the this compound stock solution to the wells to achieve final desired concentrations (e.g., 14.3, 35.75, 71.5, and 143 µM). Include a DMSO-only control.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a specified exposure time (e.g., 45 minutes).
-
Drug Washout: After the exposure period, carefully wash the worms with fresh culture medium to remove the drug.
-
Observation: Maintain the worms in culture for up to 14 days, observing for motility and signs of death daily.
-
Data Analysis: Record the percentage of worm survival at each concentration over time and compare it to the control group.
Reference for this protocol:[1][14]
Visualizations
Caption: this compound activation pathway in S. mansoni.
Caption: Workflow for an in vitro this compound killing assay.
Caption: Logical relationship of the in vitro-in vivo paradox.
References
- 1. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment | PLOS Pathogens [journals.plos.org]
- 13. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Expert Schistosomiasis Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]
- 16. In Vitro and In Vivo Models of Neuroschistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
identifying mutations in S. mansoni sulfotransferase conferring oxamniquine resistance
Welcome to the technical support center for researchers studying mutations in the Schistosoma mansoni sulfotransferase (SmSULT-OR) gene and their role in conferring resistance to the drug oxamniquine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments.
I. Genotyping S. mansoni for SmSULT-OR Mutations
Question: I am unable to amplify the SmSULT-OR gene from S. mansoni genomic DNA. What could be the problem?
Answer: Failure to amplify the SmSULT-OR gene can be due to several factors. Here is a troubleshooting guide:
-
Poor DNA Quality: Ensure your genomic DNA is of high purity and integrity. Contaminants from the parasite or its host can inhibit PCR. Consider re-extracting the DNA using a validated protocol (see Experimental Protocols section).
-
Incorrect Primer Design: Verify that your PCR primers are specific to the SmSULT-OR gene of S. mansoni. Check for polymorphisms in the primer binding sites that might affect annealing.
-
Suboptimal PCR Conditions: Optimize your PCR cycling parameters, including annealing temperature, extension time, and the number of cycles. A gradient PCR can be useful to determine the optimal annealing temperature. Also, ensure you are using a high-fidelity DNA polymerase to accurately amplify the gene for sequencing.
-
Low DNA Concentration: Quantify your DNA template and ensure you are using an adequate amount in your PCR reaction.
Question: My sequencing results for the SmSULT-OR gene are of poor quality. How can I improve them?
Answer: Poor sequencing quality can be addressed by:
-
Purifying the PCR Product: Ensure your PCR product is free of unincorporated primers and dNTPs before sending it for sequencing. Use a reliable PCR purification kit.
-
Checking for Multiple PCR Products: Run your PCR product on an agarose gel to confirm a single, specific band. If multiple bands are present, gel-purify the correct band before sequencing.
-
Using Different Sequencing Primers: If the quality is poor in a specific region, consider designing alternative sequencing primers that bind to a different location.
II. Recombinant SmSULT-OR Expression and Purification
Question: My recombinant SmSULT-OR protein is expressed in inclusion bodies. How can I increase its solubility?
Answer: Expression in inclusion bodies is a common issue with recombinant proteins. To improve solubility:
-
Lower the Expression Temperature: Induce protein expression at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 12-18 hours). This slows down protein synthesis, allowing more time for proper folding.[1]
-
Use a Different E. coli Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.
-
Optimize Codon Usage: The codon usage of the S. mansoni SmSULT-OR gene may not be optimal for E. coli. Consider synthesizing a codon-optimized version of the gene for expression.[2]
-
Co-express with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant protein.
-
Test Different Fusion Tags: The choice of fusion tag (e.g., His-tag, GST-tag) can influence protein solubility. Experiment with different tags to see which one yields the best results.
Question: The yield of my purified recombinant SmSULT-OR is very low. What can I do to improve it?
Answer: Low protein yield can be improved by:
-
Optimizing Culture Conditions: Experiment with different growth media and induction conditions (e.g., inducer concentration, duration of induction) to maximize protein expression.[1]
-
Improving Lysis Efficiency: Ensure complete lysis of the E. coli cells to release the recombinant protein. Sonication or high-pressure homogenization are effective methods.
-
Refining the Purification Strategy: If using affinity chromatography, ensure the binding and elution conditions are optimal for your protein. Consider adding protease inhibitors to your buffers to prevent degradation.
III. In Vitro this compound Activation Assay
Question: I am not observing any activity in my in vitro this compound activation assay with the wild-type SmSULT-OR. What could be wrong?
Answer: A lack of activity in the this compound activation assay can be due to several reasons:
-
Inactive Recombinant Protein: Ensure your purified recombinant SmSULT-OR is active. Improper folding or degradation can lead to a loss of function.
-
Degraded PAPS Co-factor: The co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is essential for the sulfotransferase reaction and can be unstable. Use freshly prepared or properly stored PAPS.[3]
-
Incorrect Assay Conditions: Verify the concentrations of all components in your reaction mixture, including the recombinant protein, [3H]OXA, PAPS, and sheared S. mansoni genomic DNA. Ensure the incubation temperature and time are appropriate.[3][4]
-
Problem with Scintillation Counting: Check that your scintillation counter is functioning correctly and that your scintillation cocktail is appropriate for your sample.
Question: My negative control (a known resistance mutation) is showing some background activity. How can I reduce this?
Answer: Background activity in the negative control can be minimized by:
-
Thorough Washing Steps: Ensure that the unreacted [3H]OXA is completely removed during the organic extraction phase of the assay.
-
Optimizing Protein Concentration: Using too high a concentration of recombinant protein can sometimes lead to non-specific binding. Titrate your protein concentration to find the optimal level.
-
Subtracting Background Radiation: Always include a no-enzyme control to measure the background level of radiation and subtract this from your experimental values.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance in S. mansoni.
Table 1: Frequency of SmSULT-OR Resistance Alleles in Different S. mansoni Populations
| Geographic Region | Allele Frequency (%) | Reference |
| East Africa | 14.91 | [6] |
| West Africa | Varies by specific mutation | [6] |
| Middle East | 4.29 | [6] |
| Brazil (New World) | 1.85 | [6] |
Table 2: In Vitro this compound Activation by Recombinant SmSULT-OR Variants
| SmSULT-OR Allele | Relative Enzyme Activity (%) | Reference |
| Wild-Type | 100 | [7] |
| p.C35R | No or low activation | [8] |
| p.E142del | No activation | [4][7] |
| p.L179P | No or low activation | [8] |
| p.S160L | Intermediate activation | [8] |
| p.P225S | Intermediate activation | [8] |
| p.P106S | Not impaired | [8] |
| p.G206V | Not impaired | [4] |
| p.N215Y | Not impaired | [4] |
Table 3: In Vivo Efficacy of this compound Against Resistant and Susceptible S. mansoni Strains in Mice
| S. mansoni Strain | This compound Dose (mg/kg) | Worm Recovery Rate (%) | Reference |
| LE (Susceptible) | 100 | Male: 2.6, Female: 76.38 | [9][10] |
| R1 (Resistant) | 100 | Male: 29.9, Female: 79.12 | [9][10] |
| LE (Susceptible) | 200 | Male: 1.06, Female: 20.58 | [9][10] |
| R1 (Resistant) | 200 | Male: 18.57, Female: 61.14 | [9][10] |
| LE (Susceptible) | 250 | 0 | [9][10] |
| R1 (Resistant) | 250 | Worms recovered in 12/17 mice | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Genomic DNA Extraction from Adult S. mansoni
This protocol is adapted from a standard phenol/chloroform extraction method.
Materials:
-
Adult S. mansoni worms
-
Grinding buffer
-
Phenol/chloroform/isoamyl alcohol (25:24:1)
-
3 M Sodium acetate, pH 5.2
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes
-
Pestle for microcentrifuge tubes
Procedure:
-
Place one to five adult worms in a 1.5 ml microcentrifuge tube with 25 µl of grinding buffer.
-
Thoroughly grind the worms using a pestle. Rinse the pestle with an additional 25 µl of grinding buffer and add it to the tube.
-
Add an equal volume of phenol/chloroform/isoamyl alcohol and 25 µl of 3 M sodium acetate.
-
Vortex for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of isopropanol and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 200 µl of 70% ethanol.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 30-50 µl of nuclease-free water or TE buffer.
-
Quantify the DNA using a spectrophotometer and assess its purity.
PCR Amplification of the SmSULT-OR Gene
Materials:
-
S. mansoni genomic DNA
-
Forward and reverse primers for SmSULT-OR
-
High-fidelity DNA polymerase and corresponding buffer
-
dNTP mix
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
Procedure:
-
Prepare a PCR master mix containing DNA polymerase, buffer, dNTPs, and nuclease-free water.
-
Aliquot the master mix into PCR tubes.
-
Add the forward and reverse primers to each tube.
-
Add the S. mansoni genomic DNA template to the reaction. Include a no-template control (NTC) with nuclease-free water instead of DNA.
-
Gently mix the reactions and centrifuge briefly.
-
Place the tubes in a thermocycler and run the following program (adjust annealing temperature and extension time as needed):
-
Initial denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1-2 minutes (depending on the length of the amplicon)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a single product of the expected size.
Expression and Purification of Recombinant SmSULT-OR
This protocol describes the expression of His-tagged SmSULT-OR in E. coli and purification by affinity chromatography.
Materials:
-
Expression vector containing the SmSULT-OR gene with a His-tag
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Ni-NTA affinity chromatography column and buffers (binding, wash, and elution)
-
Dialysis tubing and dialysis buffer
Procedure:
-
Transformation: Transform the expression vector into a competent E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture at a lower temperature (e.g., 18°C) overnight with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged SmSULT-OR with elution buffer containing imidazole.
-
-
Dialysis: Dialyze the purified protein against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and concentration by a Bradford assay.
In Vitro this compound Activation Assay
This assay quantifies the ability of recombinant SmSULT-OR to activate radiolabeled this compound.[3][4][11]
Materials:
-
Purified recombinant SmSULT-OR protein
-
[3H]this compound ([3H]OXA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
ATP and MgCl2
-
Sheared S. mansoni genomic DNA
-
Organic solvent (e.g., ethyl acetate)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a PAPS mix containing ATP, MgCl2, and PAPS.[3]
-
In a microcentrifuge tube, combine the purified recombinant SmSULT-OR protein, sheared S. mansoni genomic DNA, and the PAPS mix.
-
Add [3H]OXA to the reaction mixture to initiate the reaction.
-
Stop the reaction by adding an organic solvent to extract the unreacted [3H]OXA.
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
The activated [3H]OXA will bind to the DNA and remain in the aqueous phase.
-
Transfer a portion of the aqueous phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Include positive (wild-type enzyme) and negative (enzyme with a known resistance mutation or no enzyme) controls in each experiment.[3][11]
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways.
Caption: this compound activation pathway in S. mansoni.
Caption: Experimental workflow for identifying resistance mutations.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Expression and Biophysical Characterization of a Druggable Schistosoma mansoni Universal Stress G4LZI3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of three extraction methods for molecular detection of Schistosoma mansoni infection in human urine and serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Resistance to this compound of a Schistosoma mansoni strain isolated from patient submitted to repeated treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Mitigating Oxamniquine-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address side effects encountered during in vivo studies with oxamniquine.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most commonly reported side effects of this compound in animal models? | The most prominent side effects are hepatotoxicity, particularly a sex-dependent sensitivity in rats with females being more susceptible, and neurotoxicity, which can manifest as proconvulsive effects.[1] |
| Are there any strategies to reduce this compound-induced liver damage? | Co-administration of antioxidants has shown promise in mitigating drug-induced liver injury. Agents like silymarin and vitamin E (tocotrienols) have demonstrated hepatoprotective effects in various animal models of chemical-induced liver damage by reducing oxidative stress.[2][3][4][5][6][7][8] While direct studies with this compound are limited, this represents a promising avenue for investigation. |
| How can the neurotoxic (proconvulsive) effects of this compound be minimized? | The exact mechanism of this compound's neurotoxicity is not fully elucidated, but it may involve an imbalance between excitatory and inhibitory neurotransmission. Agents that enhance GABAergic inhibition have been shown to suppress drug-induced seizures.[9][10][11][12][13][14] Therefore, exploring co-administration with GABAergic agonists or positive allosteric modulators could be a potential strategy. |
| What are the key considerations when designing an experiment to evaluate the reduction of this compound's side effects? | It is crucial to include appropriate control groups (vehicle control, this compound only, protective agent only, and co-administration group). A clear definition of endpoints for toxicity assessment (e.g., specific liver enzyme levels, seizure scoring) and a sufficient sample size are also essential for robust data. |
Troubleshooting Guides
Issue 1: Unexpectedly High Hepatotoxicity Observed
Question: We are observing higher than expected levels of liver enzymes (ALT, AST) and significant liver necrosis in our rat model, especially in females, even at standard doses of this compound. What could be the cause and how can we troubleshoot this?
Answer:
-
Confirm Sex-Dependent Toxicity: this compound has been shown to cause more severe hepatotoxicity in female rats compared to males.[1] Ensure that your experimental design accounts for this by either using only one sex or including both and analyzing the data separately.
-
Assess for Oxidative Stress: Drug-induced hepatotoxicity is often mediated by oxidative stress.[2][3] Consider measuring biomarkers of oxidative stress in liver tissue, such as malondialdehyde (MDA) levels and glutathione (GSH) levels, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[15][16][17][18]
-
Implement Hepatoprotective Co-therapy (Experimental): As a potential mitigation strategy, you could design a study to co-administer an antioxidant with known hepatoprotective properties, such as silymarin or vitamin E.[3][4][5][6][7][8] This would be an experimental arm to test the hypothesis that reducing oxidative stress can ameliorate this compound-induced liver damage.
Issue 2: Seizure-like Behavior Observed in Animal Models
Question: Our mice are exhibiting tremors and, in some cases, convulsions after this compound administration. How can we confirm these are seizures and what can be done to manage this?
Answer:
-
Systematic Seizure Scoring: Implement a standardized seizure scoring system, such as the Racine scale, to quantify the severity of the observed behaviors. This will provide objective data on the proconvulsive effects.
-
Electroencephalography (EEG) Monitoring: For definitive confirmation of seizure activity, EEG monitoring is the gold standard.[19][20][21][22][23] This will allow for the direct measurement of epileptiform brain activity.
-
Investigate Neurotransmitter Imbalance: The proconvulsive effects may be due to an imbalance in excitatory and inhibitory neurotransmission. It is hypothesized that some drug-induced seizures involve antagonism of GABAergic pathways or potentiation of glutamatergic pathways, potentially involving NMDA receptors.[9][24][25][26][27]
-
Experimental Neuroprotective Co-therapy: To explore potential mitigation strategies, a study could be designed to co-administer a GABAergic agonist or a positive allosteric modulator.[10][11][12][13][14] The hypothesis would be that enhancing inhibitory neurotransmission could counteract the proconvulsive effects of this compound.
Quantitative Data Summary
At present, there is limited publicly available quantitative data specifically on the reduction of this compound-induced side effects through co-therapies. The following table is a template that can be used to structure data from such experiments.
Table 1: Effect of a Hypothetical Hepatoprotective Agent (HPA) on this compound-Induced Hepatotoxicity in Rats
| Treatment Group | N | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver GSH (µmol/g tissue) |
| Vehicle Control | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Dose) | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| HPA (Dose) | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound + HPA | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Effect of a Hypothetical Neuroprotective Agent (NPA) on this compound-Induced Seizures in Mice
| Treatment Group | N | Seizure Incidence (%) | Mean Seizure Score (Racine Scale) | Latency to First Seizure (min) |
| Vehicle Control | 10 | 0 | 0 | N/A |
| This compound (Dose) | 10 | % | Mean ± SD | Mean ± SD |
| NPA (Dose) | 10 | % | Mean ± SD | Mean ± SD |
| This compound + NPA | 10 | % | Mean ± SD | Mean ± SD |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Animal Model: Male and/or female Sprague-Dawley rats.
-
Drug Administration: Administer this compound via oral gavage.
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein at specified time points post-administration.
-
Serum Biochemistry: Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using standard assay kits.
-
Liver Tissue Collection: Euthanize animals and immediately excise the liver.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of necrosis, inflammation, and other pathological changes.[28][29][30][31][32]
-
Oxidative Stress Markers: Homogenize a portion of the fresh liver tissue to measure MDA and GSH levels and SOD and CAT activity using commercially available assay kits.[15][16][17][18][33][34]
Protocol 2: Assessment of Proconvulsive Effects
-
Animal Model: Male Swiss Webster or C57BL/6 mice.
-
Drug Administration: Administer this compound via oral gavage or intraperitoneal injection.
-
Behavioral Observation: Place animals in a clear observation chamber and record behavior for a defined period. Score seizure-like activity using the Racine scale.
-
EEG Monitoring (Optional but Recommended):
-
Electrode Implantation: Surgically implant EEG electrodes over the cortex or into specific brain regions (e.g., hippocampus) under anesthesia.[19][21][22] Allow for a recovery period.
-
Data Acquisition: Connect the implanted electrodes to an EEG recording system and record brain activity before and after drug administration.[20][23]
-
Data Analysis: Analyze the EEG recordings for the presence of epileptiform discharges (e.g., spike-wave discharges).
-
Visualizations
Caption: Proposed pathway of this compound-induced hepatotoxicity and the potential intervention point for antioxidants.
Caption: Hypothesized pathway for this compound-induced neurotoxicity and the potential role of GABAergic agents in mitigation.
References
- 1. The acute toxicity of this compound in rats; a sex-dependent hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative hepatoprotective effects of tocotrienol analogs against drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin for Treating Toxic Liver Disease: International Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. MPMT-OX up-regulates GABAergic transmission and protects against seizure-like behavior in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Response of liver antioxidant defense system to acute and chronic physical and psychological stresses in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Comparison of Parameters of Oxidative Stress in Native Rat Livers Between Different Immunosuppressive Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse EEG implantation and monitoring [protocols.io]
- 20. A simple, automated method of seizure detection in mouse models of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous Monitoring via Tethered Electroencephalography of Spontaneous Recurrent Seizures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. EEG and behavior patterns during experimental status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [NMDA receptor antagonist neurotoxicity and psychotomimetic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 4.4. Liver Histological Examination [bio-protocol.org]
- 29. pubcompare.ai [pubcompare.ai]
- 30. clinicalpub.com [clinicalpub.com]
- 31. Liver Tissue Processing and Normal Histology | Abdominal Key [abdominalkey.com]
- 32. comparativehepatology.org [comparativehepatology.org]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
improving the formulation of oxamniquine for better oral absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of oxamniquine for improved oral absorption.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in improving the oral absorption of this compound?
A1: The main obstacle to efficient oral absorption of this compound is its low aqueous solubility. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high intestinal permeability but is poorly soluble in water. This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation approaches can be employed to overcome the solubility challenge of this compound and improve its oral bioavailability. These include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Nanoparticles: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate this compound, protecting it from degradation and facilitating its absorption through the intestinal lymphatic system, thereby bypassing first-pass metabolism.
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can improve the solubilization and absorption of poorly soluble drugs like this compound.
Q3: How do cyclodextrins improve the oral absorption of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. When this compound is encapsulated within this cavity, it forms an inclusion complex. This complexation effectively masks the lipophilic nature of the drug, leading to a significant increase in its apparent water solubility and dissolution rate in the gastrointestinal tract. The enhanced dissolution leads to a higher concentration of dissolved drug available for absorption across the intestinal wall.
Q4: What is the mechanism by which Solid Lipid Nanoparticles (SLNs) enhance the oral bioavailability of drugs like this compound?
A4: SLNs improve oral bioavailability through several mechanisms. Encapsulating this compound within a solid lipid core protects it from the harsh environment of the gastrointestinal tract. Furthermore, these nanoparticles can be absorbed through the lymphatic system, which bypasses the liver's first-pass metabolism, a major site of drug degradation. The lipid nature of SLNs also facilitates their uptake by the intestinal epithelium.[1]
Troubleshooting Guides
Problem 1: Low entrapment efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen different lipids to find one with higher solubilizing capacity for this compound. Consider using a combination of lipids to create a less ordered crystalline structure (as in NLCs), which can accommodate more drug. |
| Drug expulsion during lipid recrystallization. | Optimize the cooling process during SLN preparation. A rapid cooling (cold homogenization) can lead to a less perfect crystal lattice, potentially increasing drug loading. |
| Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant. A suitable surfactant can improve the stability of the nanoparticle dispersion and the partitioning of the drug into the lipid phase. |
Problem 2: Inconsistent results in in vitro Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting Step |
| Compromised integrity of the Caco-2 cell monolayer. | Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayer to ensure the formation of tight junctions. Discard any monolayers with TEER values outside the acceptable range. |
| Cytotoxicity of the formulation components. | Perform a cell viability assay (e.g., MTT assay) to assess the toxicity of the formulation excipients (lipids, surfactants, cyclodextrins) on the Caco-2 cells at the concentrations used in the permeability study. |
| Efflux of this compound by P-glycoprotein (P-gp). | Conduct the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) to determine if active efflux is limiting the transport of this compound across the cell monolayer. |
Problem 3: High variability in in vivo pharmacokinetic data in animal models.
| Possible Cause | Troubleshooting Step | | Inconsistent dosing volume or technique. | Ensure accurate and consistent administration of the formulation by using calibrated gavage needles and standardizing the procedure. | | Food effect on drug absorption. | Standardize the fasting period for the animals before dosing, as the presence of food can significantly affect the absorption of lipophilic drugs. | | Inter-animal variability in metabolism. | Use a sufficient number of animals per group to account for biological variation. Consider using a crossover study design if feasible. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound Formulations in Mice (100 mg/kg oral gavage) [2]
| Formulation | Cmax (µM) | Tmax (h) | AUC (0-∞) (µM*h) |
| This compound in Acetate Buffer (pH 4.5) | 10.1 ± 1.5 | 0.5 | 29.7 ± 4.3 |
| This compound Derivative (CIDD-72229) in Citrate Buffer (pH 3.5) | 12.3 ± 2.1 | 0.25 | 22.1 ± 3.8 |
| This compound Derivative (CIDD-72229) in 10% w:v Captisol® | 61.5 ± 10.7 | 0.25 | 119 ± 20.7 |
Captisol® is a modified β-cyclodextrin.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.[3][4]
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or a modified derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Water-ethanol mixture
Procedure:
-
Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading for a specified period (e.g., 45-60 minutes).
-
Add more of the solvent mixture as needed to maintain a suitable consistency for kneading.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
Characterize the complex for its formation using techniques like DSC, FTIR, and XRD.
In Vitro Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of different this compound formulations.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulations
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, apply the formulation to the basolateral side and sample from the apical side.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
References
Technical Support Center: Long-Term Storage of Oxamniquine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of oxamniquine during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of this compound Powder (Yellowing) | ∙ Exposure to light (photodegradation) ∙ Exposure to high temperatures | ∙ Store this compound powder in amber or opaque containers to protect from light. ∙ Ensure storage temperature is maintained below 30°C.[1] ∙ If discoloration is observed, re-test the purity of the sample using a validated stability-indicating HPLC method before use. |
| Reduced Potency or Purity in Stored Samples | ∙ Inappropriate storage temperature ∙ Exposure to humidity (hydrolysis) ∙ Oxidative degradation | ∙ Store this compound in a well-closed container in a controlled environment with low humidity. ∙ For long-term storage, consider storing at refrigerated (2-8°C) or frozen (-20°C) conditions, ensuring the container is tightly sealed to prevent moisture ingress. ∙ Purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation. |
| Inconsistent Results in Stability Studies | ∙ Non-validated analytical method ∙ Inadequate stress conditions in forced degradation studies ∙ Variability in storage conditions | ∙ Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.[2][3] ∙ Ensure forced degradation studies cover a range of conditions (acidic, basic, oxidative, photolytic, thermal) to identify all potential degradation products.[4][5][6] ∙ Use calibrated and monitored stability chambers to maintain consistent temperature and humidity.[7] |
| Precipitation in this compound Solutions | ∙ pH shift of the solution ∙ Use of an inappropriate solvent ∙ Exceeding solubility limits | ∙ Buffer the solution to a stable pH range. This compound aqueous suspensions have a pH of 8-10. ∙ Verify the solubility of this compound in the chosen solvent system. ∙ Prepare solutions at concentrations below the saturation point at the intended storage temperature. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for long-term stability of solid this compound?
For long-term stability, solid this compound should be stored in well-closed, light-resistant containers at a controlled room temperature, not exceeding 30°C.[1] To further minimize degradation, especially for reference standards, storage in a desiccator at refrigerated (2-8°C) or frozen (-20°C) temperatures is recommended.
2. How does pH affect the stability of this compound in solution?
While specific degradation kinetics of this compound across a wide pH range are not extensively published, hydrolysis is a common degradation pathway for many pharmaceuticals.[4][6] It is crucial to evaluate the stability of this compound solutions at the intended pH of the formulation. Forced degradation studies under acidic and basic conditions are recommended to understand its susceptibility to hydrolysis.[4]
3. What are the likely degradation pathways for this compound?
Based on the structure of this compound, potential degradation pathways include:
-
Photodegradation: The nitroaromatic ring in this compound may be susceptible to light-induced degradation.
-
Oxidation: The secondary amine and hydroxyl groups could be sites for oxidation.
-
Hydrolysis: While less likely for the core structure, formulation excipients or extreme pH conditions could promote hydrolysis.
Forced degradation studies are essential to experimentally determine the actual degradation pathways.[8]
4. How can I establish a stability-indicating method for this compound analysis?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.[2] The development and validation of such a method involve:
-
Forced Degradation: Subjecting this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[6]
-
Chromatographic Separation: Developing an HPLC method (e.g., reversed-phase with a C18 column) that achieves baseline separation between the intact this compound peak and all degradation product peaks.
-
Method Validation: Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][9]
5. Are there any known degradation products of this compound?
Specific degradation products of this compound formed under long-term storage are not well-documented in publicly available literature. Identifying and characterizing degradation products would require techniques like mass spectrometry (MS) coupled with HPLC (LC-MS).[10]
Quantitative Data on this compound Degradation
The following table provides illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile under various stress conditions. This data is for educational purposes and should be confirmed by internal studies.
| Stress Condition | Time | Temperature | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 92.5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 90.8% | 2 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 95.1% | 1 |
| Thermal | 48 hours | 80°C | 96.3% | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in methanol to achieve a 1 mg/mL concentration.
-
Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] Dissolve the exposed powder in methanol to a concentration of 1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a reliable HPLC method for the quantification of this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method Development:
-
Inject the unstressed this compound standard and the mixture of stressed samples.
-
Optimize the mobile phase composition (e.g., adjust the acetonitrile:water ratio, add a buffer) to achieve adequate separation (resolution > 2) between the this compound peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 5-100 µg/mL) and demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.999).
-
Accuracy: Determine the recovery of this compound from spiked samples at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Robustness: Intentionally vary method parameters (e.g., flow rate, mobile phase composition, column temperature) and evaluate the impact on the results.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical flow for validating a stability-indicating HPLC method.
References
- 1. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmasm.com [pharmasm.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. mdpi.com [mdpi.com]
selecting appropriate negative and positive controls for oxamniquine assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate negative and positive controls for oxamniquine assays. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it important for control selection?
A1: this compound is a pro-drug that is effective only against Schistosoma mansoni.[1][2][3] It requires activation by a parasite-specific enzyme, a sulfotransferase (SmSULT-OR), which is absent in other Schistosoma species like S. haematobium and S. japonicum. This activation step is critical. The activated form of this compound then alkylates the parasite's DNA, leading to worm paralysis and death.[4] Understanding this species-specific activation is fundamental for selecting appropriate negative controls.
Q2: What are the most appropriate negative controls for an this compound assay?
A2: The choice of a negative control is crucial for validating the specificity of your assay. Ideal negative controls include:
-
Schistosoma species other than S. mansoni: S. haematobium and S. japonicum are naturally resistant to this compound because they lack the specific sulfotransferase required for its activation.
-
This compound-resistant S. mansoni strains: These strains have loss-of-function mutations in the SmSULT-OR gene and will not be affected by the drug.
-
Vehicle control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it has no effect on the parasites.[5][6]
Q3: What should I use as a positive control in my this compound assay?
A3: A positive control is essential to confirm that the assay is working correctly. The most suitable positive controls are:
-
A known effective concentration of this compound: Treating a susceptible (wild-type) strain of S. mansoni with a concentration of this compound known to be effective (e.g., in the range of 10-100 µM in vitro) will validate your experimental setup.
-
Praziquantel (PZQ): While PZQ has a different mechanism of action, it is a broadly effective schistosomicidal drug and can serve as a general positive control for anti-schistosomal activity.[7][8] However, for assays specifically investigating the this compound pathway, this compound itself is the more appropriate positive control.
Q4: Can I use different life cycle stages of S. mansoni in my assay?
A4: Yes, but it's important to be aware of stage-specific drug susceptibility. This compound is most effective against the adult worm stage.[5] While it shows some activity against juvenile stages (schistosomula), the efficacy can be lower.[1][9] Therefore, the choice of life cycle stage should be consistent across your experiments and controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicates. | - Inconsistent number of worms per well.- Uneven drug distribution in the well.- Subjective viability scoring. | - Carefully count and aliquot the same number of worms into each well.- Ensure proper mixing of the drug in the culture medium before and after adding to the wells.- Use a standardized scoring system for viability (e.g., motility, morphological changes) and have multiple individuals score the worms blindly.[10] |
| Positive control (this compound) shows no effect. | - Degraded this compound stock solution.- Use of an this compound-resistant S. mansoni strain.- Problems with the in vitro culture conditions. | - Prepare a fresh stock solution of this compound.- Verify the identity and susceptibility of your S. mansoni strain.- Check the viability of your parasites in the vehicle control. Ensure the culture medium, temperature, and CO2 levels are optimal.[11][12] |
| Negative control (e.g., S. haematobium) is affected by this compound. | - Contamination of the S. haematobium culture with S. mansoni.- Off-target effects of a very high this compound concentration. | - Ensure the purity of your parasite cultures.- Use a concentration of this compound that is known to be specific for S. mansoni and not toxic to other species. Review literature for appropriate concentration ranges. |
| Inconsistent schistosomula development in vitro. | - Variability in the quality of cercariae.- Suboptimal culture medium or supplements.- Contamination of the culture. | - Use freshly shed, healthy cercariae for transformation.- Ensure the culture medium (e.g., Basch Medium 169, DMEM, RPMI 1640) is properly prepared and supplemented (e.g., with serum, antibiotics).[13][14]- Maintain sterile techniques throughout the culture process. |
Quantitative Data Summary
The following table summarizes reported 50% inhibitory concentration (IC50) and lethal concentration (LC50) values for this compound against S. mansoni in vitro. These values can serve as a reference for designing experiments and selecting appropriate drug concentrations.
| Drug | Parasite Stage | Assay Duration | IC50 / LC50 (µM) | Reference |
| This compound | Schistosomula | 72 hours | >322.2 | [15] |
| This compound | Adult Male | 14 days | ~35-70 | [16] |
| This compound Derivative (CIDD-0150303) | Adult | 14 days | ~35.75 | [17] |
| This compound Derivative (CIDD-0150610) | Adult | 14 days | ~35.75 | [17] |
Experimental Protocols
Protocol 1: In Vitro Culture of Schistosoma mansoni Adult Worms
-
Aseptic Technique: Perform all procedures in a sterile biological safety cabinet.
-
Worm Recovery: Recover adult S. mansoni worms from infected mice (6-7 weeks post-infection) by hepatic portal vein perfusion with pre-warmed (37°C) DMEM supplemented with 5% fetal bovine serum and heparin.[18]
-
Washing: Wash the recovered worms several times in fresh, pre-warmed DMEM with 5% serum to remove host cells and debris.
-
Culturing: Place a defined number of worms (e.g., 5-10) into each well of a multi-well plate containing pre-warmed culture medium (e.g., Basch Medium 169 or DMEM) supplemented with antibiotics (e.g., penicillin/streptomycin).[13][14]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the culture medium every 24-48 hours.
Protocol 2: this compound In Vitro Assay (Adult Worms)
-
Prepare Drug Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO). Make serial dilutions to achieve the desired final concentrations in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.[5][6]
-
Dosing: Add the diluted this compound or control solutions to the wells containing the cultured adult worms.
-
Incubation: Incubate the worms with the drug for a defined period (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment: Assess worm viability at different time points using a microscope. Score for motility, morphological changes (e.g., tegumental damage, gut contraction), and survival. A common scoring scale ranges from 4 (normal activity) to 0 (dead).[10]
-
Data Analysis: Calculate the percentage of dead or severely affected worms for each concentration and determine the IC50 or LC50 value.
Visualizations
Caption: this compound requires activation by the S. mansoni sulfotransferase enzyme to form a reactive ester that alkylates parasite DNA.
Caption: A typical workflow for an in vitro this compound assay, highlighting the key control groups and experimental steps.
References
- 1. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Schistosomiasis - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Systematically improved in vitro culture conditions reveal new insights into the reproductive biology of the human parasite Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cultivation of Schistosoma mansoni in vitro. I. Establishment of cultures from cercariae and development until pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Management of Oxamniquine-Induced CNS Side Effects in Mice
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the central nervous system (CNS) side effects of oxamniquine in mouse models.
Troubleshooting Guides
This section provides practical guidance for identifying and managing specific CNS side effects that may be observed during experiments with this compound.
Issue 1: Seizures or Convulsive Behavior
Symptoms:
-
Sudden, uncontrolled body movements, including tonic-clonic seizures.
-
Facial and forelimb clonus (jerking).
-
Loss of righting reflex.
Possible Causes:
-
This compound is known to have epileptogenic effects, particularly at higher doses.[1][2]
-
Individual or strain-specific sensitivity to the drug.
Management and Mitigation Strategies:
Pharmacological Intervention:
-
Diazepam Administration: Benzodiazepines like diazepam are generally considered first-line treatment for drug-induced seizures.[3][4][5][6] A rescue protocol should be in place before initiating experiments with this compound, especially at higher doses.
Non-Pharmacological Intervention:
-
Dose Reduction: If seizures are observed, consider reducing the dose of this compound in subsequent experiments. A dose-response study is recommended to determine the therapeutic window with minimal CNS side effects.[8][9]
-
Careful Monitoring: Continuously monitor mice for at least 4-6 hours post-administration for any signs of seizure activity.
Experimental Protocol: Management of this compound-Induced Seizures
-
Pre-Experiment Preparation:
-
Prepare a fresh solution of diazepam (5 mg/mL) in a sterile vehicle.
-
Ensure all personnel are trained to recognize seizure phenotypes in mice.
-
-
Monitoring:
-
Following this compound administration, closely observe each mouse for behavioral abnormalities.
-
-
Intervention:
-
At the onset of clear and sustained convulsive behavior, administer a pre-calculated dose of diazepam (5-10 mg/kg, i.p.).
-
Record the time of seizure onset, duration, and time of diazepam administration.
-
-
Post-Intervention Care:
-
Place the mouse in a clean, quiet cage for recovery.
-
Provide easy access to food and water.
-
Continue to monitor the mouse for at least 24 hours for any recurring seizures or other adverse effects.
-
Issue 2: Sedation, Drowsiness, and Motor Impairment
Symptoms:
-
Reduced locomotor activity.
-
Ataxia (uncoordinated movements).
-
Prolonged periods of immobility.
-
Decreased performance on motor coordination tasks (e.g., Rotarod).
Possible Causes:
-
This compound is known to be CNS penetrant and can cause dose-limiting sedation and dizziness.[8]
-
Disruption of motor control pathways in the brain.
Management and Mitigation Strategies:
-
Behavioral Assessment: Quantify the level of sedation and motor impairment using standardized behavioral tests.
-
Open Field Test: To assess locomotor activity and exploratory behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Dose Adjustment: A lower dose of this compound may be necessary to achieve the desired therapeutic effect without significant motor impairment.
-
Acclimatization and Handling: Proper handling techniques can reduce stress and anxiety, which can sometimes exacerbate sedative effects.[10][11][12][13][14]
FAQs (Frequently Asked Questions)
Q1: What are the most common CNS side effects of this compound observed in mice?
A1: Based on human data and the known CNS penetration of the drug, the most anticipated side effects in mice include sedation, dizziness (observed as ataxia or imbalance), and at higher doses, seizures.[2][8] Researchers should be prepared to monitor for these effects.
Q2: Are certain mouse strains more susceptible to this compound's CNS side effects?
Q3: What is the hypothesized mechanism behind this compound's CNS side effects?
A3: The exact mechanism is not fully elucidated. However, one hypothesis is that this compound may have anticholinergic effects.[16][17][18] Anticholinergic compounds can cross the blood-brain barrier and interfere with the action of acetylcholine, a neurotransmitter crucial for cognitive function and motor control, potentially leading to side effects like confusion, drowsiness, and motor impairment.[19][20]
Q4: How can I minimize stress in my mice, which might confound the assessment of CNS side effects?
A4: Minimizing stress is crucial for obtaining reliable behavioral data.
-
Proper Handling: Use non-aversive handling techniques such as tunnel handling or cupping instead of tail handling.[10][11][12][14]
-
Habituation: Allow mice to acclimate to the testing room and equipment before the experiment begins.
-
Environmental Enrichment: Housing mice in an enriched environment with objects for exploration and social interaction can reduce baseline anxiety and may mitigate some drug-induced behavioral changes.[1][21][22][23][24]
Q5: Are there any non-pharmacological ways to manage mild CNS side effects like sedation?
A5: For mild sedation, ensure the mouse is in a safe, comfortable cage with easy access to food and water. Reducing external stimuli (e.g., noise, bright light) can also be beneficial. Careful monitoring is key to ensure the sedation does not progress to a more severe state.
Quantitative Data Summary
| Parameter | This compound Dosage (Mice) | Observation | Reference |
| Therapeutic Dose Range | 50-100 mg/kg (oral gavage) | Recapitulates human therapeutic plasma levels. | [8][9] |
| Seizure Management | Diazepam 5-10 mg/kg (i.p.) | Effective in managing drug-induced seizures in mice. | [3][4][7] |
| Efficacy (Anti-schistosomal) | 100 mg/kg (single dose) | 66% efficacy in one study with a tolerant strain. | [15] |
| Efficacy (Anti-schistosomal) | 200 mg/kg (single dose) | 91.4% efficacy in the same study. | [15] |
Key Experimental Protocols
Open Field Test
Purpose: To assess locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity using a video tracking system for a set duration (e.g., 10-20 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Rotarod Test
Purpose: To evaluate motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Habituate the mice to the apparatus for a few days before the experiment.
-
Place the mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
-
-
Parameters Measured:
-
Latency to fall (in seconds).
-
The speed of the rod at the time of the fall.
-
Elevated Plus Maze (EPM)
Purpose: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set time (e.g., 5 minutes).
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Visualizations
Caption: Experimental workflow for assessing CNS side effects of this compound in mice.
Caption: Hypothesized anticholinergic mechanism of this compound-induced CNS side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Similar cellular responses after treatment with either praziquantel or this compound in Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Handling Techniques to Reduce Stress in Mice [jove.com]
- 11. Mouse handling to reduce stress and reactivity [protocols.io]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 15. scielo.br [scielo.br]
- 16. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anticholinergic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Environmental Enrichment Modulates Drug Addiction and Binge-Like Consumption of Highly Rewarding Substances: A Role for Anxiety and Compulsivity Brain Systems? [frontiersin.org]
- 22. Environmental enrichment as a therapeutic strategy against methamphetamine induces depressive behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Environmental enrichment reduces chronic psychosocial stress-induced anxiety and ethanol-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Oxamniquine and Praziquantel Against Adult Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two key schistosomicidal drugs, oxamniquine and praziquantel, against the adult stage of Schistosoma mansoni, the parasitic flatworm responsible for intestinal schistosomiasis. The information presented is collated from various experimental studies, with a focus on quantitative data, detailed methodologies, and the underlying mechanisms of action.
Executive Summary
Both this compound and praziquantel are effective in treating S. mansoni infections, though they exhibit distinct pharmacological profiles. Praziquantel is the current drug of choice due to its broad-spectrum activity against all Schistosoma species.[1] this compound, however, remains a relevant subject of study, particularly in contexts of emerging praziquantel tolerance.[2] This guide delves into the comparative efficacy of these two compounds, presenting data on worm burden reduction, impact on egg production, and induction of tegumental damage. Detailed experimental protocols and visualizations of their mechanisms of action are also provided to support further research and drug development efforts.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from studies comparing the in vivo efficacy of this compound and praziquantel in murine models of S. mansoni infection.
Table 1: Comparative Worm Burden Reduction in S. mansoni-Infected Mice
| Drug | Dosage | Treatment Schedule | Worm Burden Reduction (%) | Reference |
| Praziquantel | 100 mg/kg | Single oral dose | ~90% | [3] |
| This compound | 100 mg/kg | Single oral dose | 93% | [4] |
| Praziquantel | 400 mg/kg | Single oral dose | >70% | [5] |
| This compound | 50 mg/kg | Single oral dose | Almost total elimination of male worms | [6] |
| Praziquantel | 40 mg/kg | Single dose | Correlated with pre-treatment worm burden (r²=0.82) | [7] |
| This compound | Not specified | Not specified | Correlated with pre-treatment worm burden (r²=0.81) | [7] |
Table 2: Comparative Cure Rates in Human Clinical Trials
| Drug | Dosage | Diagnostic Method | Cure Rate (%) | Reference |
| Praziquantel | 40 mg/kg | Stool Examination | 36% | [2] |
| This compound | 20 mg/kg | Stool Examination | 79% | [2] |
| Praziquantel | 60 mg/kg (3 days) | Stool Examination | 100% | [8] |
| This compound | 20 mg/kg (daily) | Stool Examination | 90.3% | [8] |
| Praziquantel | 60 mg/kg (3 days) | Oogram | 96.1% | [8] |
| This compound | 20 mg/kg (daily) | Oogram | 42.4% | [8] |
| Praziquantel | 55 mg/kg | Stool Examination | 75.5% | [9] |
| This compound | 16 mg/kg | Stool Examination | 69.8% | [9] |
Table 3: Comparative Effects on Fecal Egg Reduction
| Drug | Dosage | Egg Reduction (%) | Reference |
| Praziquantel | 55 mg/kg | 88.6% | [9] |
| This compound | 16 mg/kg | 74.6% | [9] |
Experimental Protocols
In Vivo Efficacy Assessment in a Murine Model
A standardized experimental workflow is crucial for the comparative evaluation of schistosomicidal compounds.
1. Parasite Life Cycle Maintenance: The S. mansoni life cycle is maintained in the laboratory using Biomphalaria glabrata snails as the intermediate host and mice as the definitive host.[10]
2. Mouse Infection: Female Swiss Webster mice are subcutaneously injected with a defined number of S. mansoni cercariae (e.g., 350 schistosomula per mouse).[1]
3. Drug Administration: At a specified time post-infection (e.g., 45 days for adult worm studies), the test compounds (this compound or praziquantel) are administered to the infected mice, typically via oral gavage.[3][11] A vehicle control group receives the administration vehicle alone.
4. Worm Recovery and Burden Determination: At a set time after treatment (e.g., 10 days), mice are euthanized.[3] Adult worms are recovered from the mesenteric veins and liver by perfusion of the hepatic portal system with a saline solution.[1][4] The recovered male and female worms are then counted to determine the worm burden for each mouse.[4] The percentage of worm reduction is calculated by comparing the mean worm burden of the treated groups to that of the vehicle control group.
Fecal Egg Count Quantification (Kato-Katz Technique)
This method is commonly used to assess the impact of treatment on parasite egg production.
1. Stool Sample Collection: Fecal samples are collected from infected individuals or experimental animals before and after treatment.
2. Slide Preparation: A standardized amount of fecal material (e.g., 41.7 mg) is pressed through a fine mesh screen to remove large debris. The sieved material is then placed on a microscope slide and covered with a cellophane strip soaked in glycerol-malachite green solution.
3. Egg Counting: The slide is allowed to clear for a period, and then the S. mansoni eggs are counted under a microscope. The egg count is typically expressed as eggs per gram of feces (EPG). The percentage reduction in EPG is calculated by comparing pre- and post-treatment counts.
Assessment of Tegumental Damage via Scanning Electron Microscopy (SEM)
SEM is a powerful tool for visualizing the morphological changes induced by schistosomicidal drugs on the worm's surface (tegument).
1. Worm Preparation: Adult S. mansoni worms recovered from treated and untreated mice are washed in an appropriate buffer (e.g., sodium cacodylate buffer).
2. Fixation: The worms are fixed in a suitable fixative, such as 3-5% phosphate-buffered formalin, to preserve their structure.[12]
3. Dehydration and Drying: The fixed worms are dehydrated through a graded series of ethanol concentrations, followed by critical point drying using carbon dioxide.[12]
4. Mounting and Coating: The dried specimens are mounted on metal stubs and coated with a thin layer of a conductive metal, such as gold, to prevent charging under the electron beam.[12]
5. Imaging: The prepared specimens are then examined using a scanning electron microscope. The resulting micrographs are analyzed for specific tegumental alterations, such as blebbing, wrinkling, spine loss, and sucker destruction.[13]
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schistosoma mansoni: evaluation of selected preparative procedures for transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 4. afbr-bri.org [afbr-bri.org]
- 5. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved perfusion technique for recovering adult schistosomes from laboratory animals. | Semantic Scholar [semanticscholar.org]
- 7. Efficacy of treatment of murine Schistosoma mansoni infections with praziquantel and this compound correlates with infection intensity: role of host antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound and praziquantel in the treatment of Schistosoma mansoni infection: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Scanning electron microscopy of the tegumental surface of in vivo treated Schistosoma mansoni (Saudi Arabian geographical strain) with this compound and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
New Oxamniquine Derivatives Show Promise in Overcoming Praziquantel Limitations in Schistosomiasis Treatment
A new generation of oxamniquine (OXA) derivatives is demonstrating significant schistosomicidal activity, not only against Schistosoma mansoni but also against other human schistosome species that are typically resistant to the parent drug. These novel compounds, developed through a structure-based drug design approach, exhibit potent in vitro and in vivo efficacy, including activity against juvenile worm stages and praziquantel (PZQ)-resistant parasites, addressing key limitations of the current mainstay treatment.
Researchers have synthesized and tested over 350 OXA derivatives, leading to the identification of several promising candidates, including CIDD-0150610, CIDD-0150303, CIDD-0149830, and CIDD-066790.[1][2] These derivatives have shown the ability to kill all three major human schistosome species—S. mansoni, S. haematobium, and S. japonicum—in laboratory settings.[1][2][3] This broad-spectrum activity is a significant advancement, as the original this compound was only effective against S. mansoni.[4][5]
The enhanced efficacy of these new derivatives stems from their interaction with a specific schistosome enzyme, sulfotransferase (SULT).[1][2][3][6] this compound is a prodrug that requires activation by this enzyme within the parasite.[6][7][8] The SULT enzyme converts the drug into a reactive form that can then bind to the parasite's DNA, leading to its death.[5][6][9] The newly designed derivatives have been optimized to effectively fit into the SULT binding pocket of all three schistosome species, thereby overcoming the species-specific limitations of the original drug.
Comparative Efficacy of New this compound Derivatives
The following tables summarize the in vitro and in vivo schistosomicidal activity of the most promising new this compound derivatives compared to this compound and the standard drug, praziquantel.
Table 1: In Vitro Schistosomicidal Activity of this compound Derivatives [1][3][10]
| Compound | Target Species | Concentration (µM) | % Killing | Exposure Time |
| CIDD-0150610 | S. mansoni, S. haematobium, S. japonicum | 71.5 | 100% | 24 hours |
| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 71.5 | 100% | 24 hours |
| CIDD-0150303 | S. mansoni (all life stages) | 143 | 100% | Not Specified |
| CIDD-0149830 | S. mansoni, S. haematobium, S. japonicum | 143 | 100% | 45 minutes |
| This compound | S. mansoni | 143 | 90% | 24 hours |
| Praziquantel | Not specified for in vitro killing in these studies | - | - | - |
Table 2: In Vivo Schistosomicidal Activity of this compound Derivatives (Single 100 mg/kg Oral Dose) [1][2][3][11]
| Compound | Target Species | Animal Model | Worm Burden Reduction (%) |
| CIDD-0150303 | S. mansoni | Mouse | 81.8% |
| CIDD-0149830 | S. haematobium | Hamster | 80.2% |
| CIDD-066790 | S. japonicum | Mouse | 86.7% |
| This compound | S. mansoni | Mouse | 93% |
| PZQ + CIDD-0150303 | PZQ-resistant S. mansoni | Mouse | 90.8% |
Experimental Protocols
The evaluation of these novel this compound derivatives involved standardized in vitro and in vivo experimental protocols to ensure the reliability and comparability of the data.
In Vitro Schistosomicidal Assays
The in vitro killing assays were conducted as follows:
-
Parasite Preparation: Adult schistosomes (S. mansoni, S. haematobium, or S. japonicum) were collected from infected rodents (mice or hamsters) via portal perfusion.[9]
-
Drug Preparation: The this compound derivatives were dissolved in 100% dimethyl sulfoxide (DMSO) to create stock solutions.[3]
-
Assay Setup: A specified number of adult worms (e.g., 10 male worms per well) were cultured in 24-well plates containing appropriate culture medium supplemented with serum and antibiotics.[9]
-
Drug Exposure: The test compounds were added to the wells at final concentrations ranging from 14.3 µM to 143 µM.[3][10] The worms were incubated with the drugs for a defined period, typically 45 minutes, to mimic the drug exposure time in humans.[3]
-
Washout and Observation: After the exposure period, the worms were washed multiple times with fresh media to remove the drug and then cultured for several days.[3][9] The viability of the worms was monitored and recorded over time.
In Vivo Efficacy Studies
The in vivo efficacy of the derivatives was assessed using rodent models of schistosomiasis:
-
Animal Infection: Mice or hamsters were infected with a specific number of schistosome cercariae (the infectious larval stage).[1]
-
Drug Administration: At a specified time post-infection (e.g., 45 days), the infected animals were treated with a single oral gavage dose of the this compound derivative, typically at 100 mg/kg.[1][2]
-
Worm Burden Determination: Several days after treatment, the animals were euthanized, and the remaining adult worms were recovered by portal perfusion and counted.[9]
-
Efficacy Calculation: The percentage of worm burden reduction was calculated by comparing the number of worms in the treated group to the number of worms in an untreated control group.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway for this compound activation and a typical experimental workflow for evaluating new derivatives.
Caption: Proposed mechanism of action for this compound activation within the schistosome parasite.
Caption: A streamlined workflow for the discovery and validation of new schistosomicidal compounds.
References
- 1. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Cross-Resistance Between Oxamniquine and Praziquantel in Schistosoma mansoni: A Comparative Guide
A comprehensive analysis of experimental data reveals a lack of significant cross-resistance between oxamniquine and praziquantel, the two primary drugs used to treat Schistosoma mansoni infections. This guide provides a detailed comparison of their efficacy against various parasite strains, outlines the experimental protocols used in these assessments, and illustrates the underlying resistance mechanisms and experimental workflows.
The emergence of drug resistance is a significant threat to the control of schistosomiasis. Understanding the potential for cross-resistance between the available drugs is critical for effective treatment strategies and future drug development. This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a clear overview of the relationship between this compound and praziquantel resistance in S. mansoni.
Data Presentation: Efficacy of this compound and Praziquantel Against S. mansoni Strains
The following table summarizes the quantitative data from studies investigating the susceptibility of different S. mansoni strains to this compound and praziquantel. The data consistently demonstrates that strains resistant to one drug generally remain susceptible to the other.
| S. mansoni Strain | Drug Administered | Dosage | % Worm Survival/Recovery | Conclusion on Cross-Resistance | Reference |
| PZQ-Resistant (7th Passage) | Praziquantel | 3 x 300 mg/kg | 93% | No cross-resistance observed. | [1] |
| PZQ-Resistant (6th Passage) | This compound | 3 x 200 mg/kg | 13% | No cross-resistance observed. | [1] |
| OX-Resistant (6th Passage) | This compound | 3 x 200 mg/kg | 100% | No cross-resistance observed. | [1] |
| OX-Resistant (6th Passage) | Praziquantel | 3 x 300 mg/kg | 26% | No cross-resistance observed. | [1] |
| Unselected Control | Praziquantel | 3 x 300 mg/kg | ≤ 11% | Not Applicable | [1] |
| R1 Strain (from patient with multiple OXA treatments) | This compound | 200 mg/kg | 18.57% (male), 61.14% (female) | Sensitive to Praziquantel. | [2] |
| R1 Strain (from patient with multiple OXA treatments) | Praziquantel | 500 mg/kg | Not specified, but showed similar activity to the sensitive LE strain. | Sensitive to Praziquantel. | [2] |
| LE Strain (Standard Sensitive) | This compound | 200 mg/kg | 1.06% (male), 20.58% (female) | Not Applicable | [2] |
| Senegal Isolate (PZQ-tolerant) | Praziquantel | Not specified | 50% reduction in worm burden | Fully susceptible to this compound. | [3] |
| Senegal Isolate (PZQ-tolerant) | This compound | Not specified | >90% reduction in worm burden | Fully susceptible to this compound. | [3] |
Experimental Protocols
The assessment of cross-resistance typically involves in vivo and in vitro methodologies. Below are detailed protocols adapted from the cited literature.[4]
In Vivo Drug Susceptibility Assay
-
Parasite Maintenance and Animal Infection:
-
Maintain the lifecycle of the specific S. mansoni strain using susceptible snail hosts (Biomphalaria glabrata) and a definitive host, typically mice.
-
Infect mice with a standardized number of cercariae (e.g., 200 cercariae per mouse).[5]
-
-
Drug Administration:
-
At a specific time post-infection (e.g., 7.5 weeks), randomly assign infected mice to treatment and control groups.[5]
-
Administer the drugs (this compound or praziquantel) orally at defined dosages. The drug is often dissolved in a vehicle like 2% Cremaphor EL.[5]
-
The control group receives only the vehicle.
-
-
Worm Burden Determination:
-
Two weeks after the final drug dose, euthanize the mice.
-
Perfuse the hepatic portal system and mesenteric veins with a suitable medium (e.g., RPMI medium) to recover the adult worms.[5]
-
Count the number of male and female worms for each mouse.
-
-
Data Analysis:
-
Calculate the percentage of worm reduction for each treated group compared to the control group.
-
Statistical analysis, such as a Generalized Linear Model, can be used to compare the worm burdens between different strains and treatments.[5]
-
In Vitro Drug Susceptibility Assay
-
Worm Recovery and Culture:
-
Recover adult worms from infected mice via perfusion as described above.
-
Wash the worms in culture medium (e.g., complete RPMI 1640 medium supplemented with fetal bovine serum and antibiotics) and place them in 24-well culture plates.[6]
-
-
Drug Exposure:
-
Prepare stock solutions of this compound and praziquantel.
-
Add varying concentrations of the drugs to the wells containing the worms. A control group with no drug is included.
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
-
Phenotypic Assessment:
-
Observe the worms at set time points (e.g., 24, 48, 72 hours) under a microscope.
-
Assess worm viability based on motor activity, morphological changes (e.g., contraction, tegumental damage), and survival.[7][8]
-
The degree of contraction and subsequent recovery can be used as a measure of praziquantel susceptibility.[5]
-
-
Data Analysis:
Mandatory Visualization
Caption: Experimental workflow for assessing cross-resistance.
Caption: Distinct mechanisms of action and resistance for OXA and PZQ.
Conclusion
The available experimental evidence strongly indicates that cross-resistance between this compound and praziquantel in S. mansoni is not a significant clinical or epidemiological concern.[1] Strains that develop resistance to this compound, often through mutations in the SmSULT-OR gene required for drug activation, remain largely susceptible to praziquantel.[9] Conversely, strains selected for praziquantel resistance show little to no decreased susceptibility to this compound.[1] This lack of cross-resistance is attributed to their distinct mechanisms of action and resistance pathways. This compound is a pro-drug that requires activation by a parasite-specific sulfotransferase, while praziquantel is thought to act on a specific transient receptor potential (TRP) ion channel, leading to calcium influx and paralysis.[9][10] These separate molecular targets mean that a mutation conferring resistance to one drug is unlikely to affect the efficacy of the other. This understanding is crucial for managing treatment failures and designing effective schistosomiasis control programs.
References
- 1. Drug-resistant schistosomiasis: resistance to praziquantel and this compound induced in Schistosoma mansoni in mice is drug specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to this compound of a Schistosoma mansoni strain isolated from patient submitted to repeated treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schistosoma mansoni: maturation rate and drug susceptibility of different geographic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced Susceptibility to Praziquantel among Naturally Occurring Kenyan Isolates of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BugBitten Schistosomiasis and praziquantel resistance [blogs.biomedcentral.com]
A Comparative Guide to the In Vitro Killing Kinetics of Oxamniquine and Its Analogs Against Schistosoma Parasites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro schistosomicidal activity of the traditional drug oxamniquine and its more recently developed analogs. The data presented herein, derived from multiple studies, highlights the advancements in developing broader-spectrum and more potent antischistosomal agents. This document is intended to serve as a valuable resource for researchers in the field of anti-parasitic drug discovery and development.
Introduction
This compound has historically been used to treat schistosomiasis, but its efficacy is limited to Schistosoma mansoni.[1][2][3] The drug acts as a prodrug, requiring activation by a parasite-specific sulfotransferase (SULT) enzyme to form an electrophilic intermediate that alkylates the parasite's DNA, ultimately leading to its death.[2][3][4] This species-specific activation is the primary reason for its limited spectrum of activity.[3] Recent research has focused on developing this compound analogs with improved efficacy and a broader range of activity against other medically important Schistosoma species, such as S. haematobium and S. japonicum. This guide summarizes the in vitro killing kinetics and experimental protocols for this compound and several promising analogs.
Comparative In Vitro Schistosomicidal Activity
The following table summarizes the in vitro killing activity of this compound and its analogs against different Schistosoma species. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and spectrum of activity.
| Compound | Schistosoma Species | Concentration (µM) | Time to 100% Kill (in vitro) | Source(s) |
| This compound | S. mansoni | 71.5 | >14 days (only 40% kill) | [5] |
| S. mansoni | 143 | 14 days (90% kill) | [6] | |
| S. haematobium | - | Ineffective | [3][7] | |
| S. japonicum | - | Ineffective | [3][7] | |
| CIDD-0150303 | S. mansoni | 71.5 | 100% kill | [6] |
| S. haematobium | 71.5 | 100% kill | [6] | |
| S. japonicum | 71.5 | 100% kill | [6] | |
| All life stages (S. mansoni) | 143 | 100% kill | [5][6] | |
| CIDD-0150610 | S. mansoni | 71.5 | 100% kill | [6] |
| S. haematobium | 71.5 | 100% kill | [6] | |
| S. japonicum | 71.5 | 100% kill | [6] | |
| CIDD-0149830 | S. mansoni | 143 | 7 days | [7][8][9] |
| S. haematobium | 143 | 7 days | [7][8][9] | |
| S. japonicum | 143 | 7 days | [7][8][9] | |
| CIDD-0066790 | S. japonicum | 143 | >80% kill | [7] |
| CIDD-0072229 (R-enantiomer of CIDD-0066790) | S. mansoni | - | Better than parent compound | [8][9] |
| S. haematobium | - | Better than parent compound | [8][9] | |
| S. japonicum | - | >90% kill | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the comparative data table.
Parasite Recovery and In Vitro Culture
-
Animal Infection and Parasite Collection : Golden Syrian hamsters are infected with 250 cercariae of S. mansoni, S. haematobium, or S. japonicum. The lifecycle of the parasites is maintained by passage through their respective snail intermediate hosts (Biomphalaria glabrata, Bulinus truncatus, or Oncomelania hupensis).[6]
-
Perfusion : Adult schistosomes are collected from infected hamsters at 30 days (S. japonicum), 45 days (S. mansoni), or 90 days (S. haematobium) post-infection via perfusion with a 0.9% saline solution containing EDTA.[6]
-
Worm Culture : The harvested worms are cultured in 24-well plates containing 2 mL of 1X Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Heat Inactivated Fetal Bovine Serum (FBS) and 1X antibiotic/antimycotic solution.[6]
-
Incubation : The plates are incubated at 37°C in a 5% CO2 atmosphere. The culture medium is changed every other day.[6]
In Vitro Schistosomicidal Assay
-
Compound Preparation : this compound and its analogs are solubilized in 100% DMSO to create stock solutions.
-
Drug Administration : The compounds are administered to the worm cultures at the final desired concentrations (e.g., 143 µM or 71.5 µM).
-
Viability Assessment : Worm viability is assessed daily by observation under a dissecting stereomicroscope. The criteria for determining death may include lack of motor activity and tegumental damage.
-
Data Analysis : The percentage of surviving worms is plotted over time using Kaplan-Meier survival curves.[7]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams visualize the activation pathway of this compound and the experimental workflow for in vitro testing.
Caption: this compound activation pathway in Schistosoma mansoni.
Caption: Experimental workflow for in vitro schistosomicidal assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Shifting Tides of Schistosomiasis Treatment: A Comparative Guide to Oxamniquine and Novel Drug Candidates
For decades, the therapeutic landscape for schistosomiasis, a debilitating parasitic disease affecting millions globally, has been dominated by a limited arsenal of drugs. Oxamniquine, a stalwart in the fight against Schistosoma mansoni, is now being challenged by a new wave of synthesized compounds designed to overcome its limitations and address the ever-present threat of drug resistance. This guide provides a comprehensive comparison of this compound and these emerging drug candidates, presenting key experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows to aid researchers, scientists, and drug development professionals in navigating this evolving field.
The reliance on a single drug, praziquantel, for the treatment of all major Schistosoma species has created a precarious situation, making the development of new schistosomicidal agents a global health priority.[1][2] this compound, while effective against S. mansoni, is inactive against other species like S. haematobium and S. japonicum.[1][3] This species-specificity, coupled with reports of resistance, has spurred the development of novel compounds with broader activity and improved efficacy.[1]
Performance Comparison: this compound vs. Novel Compounds
The following tables summarize the in vitro and in vivo efficacy of this compound against a selection of newly synthesized compounds. The data highlights the potential of these novel candidates to offer broader species coverage, activity against different parasite life stages, and in some cases, enhanced potency.
Table 1: In Vitro Efficacy of Schistosomicidal Compounds
| Compound | Target Species | Concentration | % Worm Killing / Inhibition | Reference |
| This compound | S. mansoni | 143 µM | 90% | [4][5] |
| S. mansoni | 71.5 µM | 40% | [6] | |
| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 71.5 µM | 100% | [1][6] |
| S. mansoni (all life stages) | 143 µM | 100% | [1] | |
| CIDD-0150610 | S. mansoni, S. haematobium, S. japonicum | 71.5 µM | 100% | [1][6] |
| CIDD-0149830 | S. mansoni, S. haematobium, S. japonicum | 143 µM | 100% | [1] |
| OZ209 | S. mansoni | 20 µg/ml (approx. 43 µM) | 100% (within 72h) | [7] |
| Spironolactone | S. mansoni | <10 µM | Altered motor activity, death | [8][9] |
| Polygodial | S. mansoni | 10 µM (EC50) | 50% inhibition | [10] |
Table 2: In Vivo Efficacy of Schistosomicidal Compounds (Murine Models)
| Compound | Target Species | Dose | % Worm Burden Reduction | Reference |
| This compound | S. mansoni | 100 mg/kg | 93% | [11] |
| CIDD-0150303 | S. mansoni | 100 mg/kg | 81.8% | [1][6] |
| S. mansoni (PZQ-resistant) + PZQ | 100 mg/kg (each) | 90.8% | [1][12] | |
| CIDD-0149830 | S. haematobium | 100 mg/kg | 80.2% | [1][6] |
| CIDD-066790 | S. japonicum | 100 mg/kg | 86.7% | [1][6] |
| OZ78 | S. mansoni (juvenile & adult) | 200 mg/kg | 71.7 - 86.5% | [7] |
| S. japonicum (adult) | 200 mg/kg | 94.2 - 100% | [7] | |
| OZ209 | S. mansoni (juvenile) | 200 mg/kg | 82.0 - 95.4% | [7] |
| Spironolactone | S. mansoni | 400 mg/kg (single dose) | Significant reduction | [8][9] |
| S. mansoni | 100 mg/kg/day (5 days) | Significant reduction | [8][9] | |
| Polygodial | S. mansoni | Not specified | 44.0% | [10] |
Understanding the Mechanism: this compound's Achilles' Heel and a Gateway for New Drugs
This compound is a prodrug, meaning it requires activation within the parasite to exert its therapeutic effect.[3][13] This activation is a critical step and a key determinant of its species-specific activity. The enzyme responsible for this bioactivation is a schistosome-specific sulfotransferase.[1][14] This enzyme is absent or altered in S. haematobium and S. japonicum, rendering them resistant to the drug.[1] The activated form of this compound is a reactive electrophile that alkylates the parasite's DNA, leading to its death.[7][12]
Experimental Corner: A Look at the Methodologies
The evaluation of novel schistosomicidal compounds relies on a standardized set of in vitro and in vivo experimental protocols. These assays are crucial for determining the efficacy, potency, and spectrum of activity of new drug candidates.
In Vitro Drug Screening
The initial assessment of a compound's activity is typically performed in vitro on different life stages of the parasite. A common workflow involves:
-
Parasite Culture: Adult worms are recovered from infected laboratory animals (e.g., mice) and maintained in a suitable culture medium.[7]
-
Drug Incubation: Compounds are dissolved in a solvent like DMSO and added to the culture medium at various concentrations.[7]
-
Phenotypic Assessment: The effects of the compound on the worms, such as motility, tegumental damage, and mortality, are observed over a period of time (e.g., 24, 48, 72 hours).[7]
-
Data Analysis: The concentration of the drug that causes 50% of the maximal effect (EC50) or is lethal to 50% of the parasites (LC50) is calculated.
In Vivo Efficacy Studies
Promising compounds from in vitro screening are then evaluated in vivo using animal models, most commonly mice infected with Schistosoma cercariae.[8] The general procedure is as follows:
-
Infection: Mice are infected with a specific number of Schistosoma cercariae.[8]
-
Drug Administration: After the parasites have matured into adult worms (typically 6-7 weeks post-infection), the test compound is administered to the mice, usually orally.[1][11]
-
Worm Recovery: After a set period, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.[11]
-
Worm Burden Reduction Calculation: The number of worms recovered from the treated group is compared to the number recovered from an untreated control group to calculate the percentage of worm burden reduction.[15][16]
The Future of Schistosomiasis Chemotherapy
The development of new compounds, particularly the this compound derivatives and ozonides, represents a significant step forward in the fight against schistosomiasis. These novel candidates offer the potential for pan-species activity, efficacy against juvenile and drug-resistant strains, and improved treatment outcomes. The continued exploration of diverse chemical scaffolds and mechanisms of action will be crucial in developing a robust pipeline of next-generation schistosomicidal drugs, ensuring that effective treatments are available to all who need them. The detailed experimental data and methodologies presented in this guide are intended to support and accelerate these vital research and development efforts.
References
- 1. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Mouse Model of Schistosoma haematobium Egg-Induced Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schistosomal Sulfotransferase Interaction with this compound Involves Hybrid Mechanism of Induced-fit and Conformational Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 12. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Schistosome Transcriptional Responses to Praziquantel and Oxamniquine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the fight against schistosomiasis, a parasitic disease affecting millions globally, praziquantel (PZQ) and oxamniquine (OXA) have been cornerstone treatments. While both are effective antischistosomal agents, their mechanisms of action and the resulting molecular responses within the parasite differ significantly. This guide provides a comparative overview of the transcriptomic effects of these two drugs on Schistosoma mansoni, offering insights for future drug development and resistance monitoring.
While extensive transcriptomic data is available for praziquantel, similar comprehensive studies on this compound are notably absent in the current body of scientific literature. Therefore, this guide presents a detailed analysis of the transcriptional landscape of PZQ-treated schistosomes and contrasts it with the well-established, targeted molecular mechanism of this compound.
Praziquantel: A Broad-Spectrum Disruptor of Schistosome Homeostasis
Praziquantel is a broad-spectrum anthelmintic effective against all human schistosome species. Its primary mode of action is the disruption of calcium ion homeostasis within the parasite, leading to rapid muscle contraction, paralysis, and tegumental damage. This damage exposes parasite antigens to the host immune system, aiding in clearance. Transcriptomic studies have revealed that PZQ induces a widespread and complex transcriptional response in S. mansoni.
Key Transcriptomic Signatures of Praziquantel Treatment
Studies employing microarray and RNA-sequencing have identified several key biological processes and pathways that are significantly altered in schistosomes following PZQ exposure.
Table 1: Summary of Differentially Expressed Gene Categories in S. mansoni Treated with Praziquantel
| Gene/Protein Category | Direction of Regulation | Implied Biological Effect |
| Ion Homeostasis | ||
| Calcium signaling proteins | Up- and Down-regulated | Disruption of Ca2+ homeostasis, leading to paralysis. |
| Stress Response | ||
| Heat shock proteins | Up-regulated | Cellular stress response to drug-induced damage. |
| Genes related to oxidative stress | Up-regulated | Response to potential oxidative damage.[1] |
| Tegument and Muscle Integrity | ||
| Genes encoding structural proteins of the tegument | Down-regulated | Compromised parasite surface integrity. |
| Muscle-related proteins | Down-regulated | Contribution to paralysis and loss of function. |
| Metabolism and Energy Production | ||
| Genes involved in aerobic metabolism | Up-regulated | Potential shift in energy production pathways.[2] |
| Drug Transport and Resistance | ||
| ATP-binding cassette (ABC) transporters (e.g., SMDR2) | Up-regulated | Potential mechanism for drug efflux and resistance.[3] |
| Apoptosis | ||
| Apoptosis-related proteins | Up-regulated | Programmed cell death in response to cellular damage.[3] |
Note: The direction of regulation can vary depending on the experimental conditions (in vitro vs. in vivo), duration of exposure, and the developmental stage of the parasite.
This compound: A Targeted Approach to DNA Damage
This compound is effective against S. mansoni but not other schistosome species. Its mechanism of action is highly specific and relies on its activation by a parasite-specific enzyme.
Unlike the broad transcriptomic impact of praziquantel, the primary mechanism of this compound is not the widespread alteration of gene expression. Instead, it acts as a prodrug that is metabolized into a reactive intermediate that directly damages the parasite's DNA. This targeted action leads to the inhibition of nucleic acid and protein synthesis, ultimately causing parasite death.[4][5]
The key to this compound's activity is a Schistosoma mansoni sulfotransferase (SULT-OR).[6] This enzyme is responsible for activating this compound, a process that is inefficient or absent in other schistosome species, explaining the drug's species specificity. Resistance to this compound in S. mansoni has been linked to mutations in the gene encoding this sulfotransferase.
While comprehensive transcriptomic data for this compound is lacking, it is hypothesized that any observed changes in gene expression would be a downstream consequence of DNA damage and cell cycle arrest, rather than a direct effect of the drug on multiple cellular pathways, as seen with praziquantel.
Experimental Protocols
Praziquantel Transcriptomic Analysis (In Vitro)
This protocol is a synthesized example based on methodologies from published studies.[3]
-
Parasite Culture and Drug Exposure: Adult S. mansoni worms are recovered from infected mice and cultured in a suitable medium (e.g., RPMI-1640) at 37°C. Worms are exposed to a sublethal concentration of praziquantel (e.g., 1 µg/mL) dissolved in a vehicle like DMSO for a specified duration (e.g., 1 to 20 hours). Control groups are treated with the vehicle alone.
-
RNA Extraction: Following exposure, worms are collected, and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation and Sequencing: For RNA-seq, mRNA is typically enriched using oligo(dT) beads, followed by fragmentation, reverse transcription to cDNA, and adapter ligation. The resulting cDNA libraries are then sequenced on a high-throughput platform (e.g., Illumina). For microarray analysis, total RNA is converted to labeled cRNA and hybridized to a Schistosoma-specific microarray chip.
-
Bioinformatic Analysis: Raw sequencing reads are quality-controlled and mapped to the S. mansoni reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between praziquantel-treated and control groups. Gene Ontology (GO) and pathway analysis are then used to identify enriched biological functions and pathways among the differentially expressed genes.
This compound Mechanism of Action Assay (In Vitro)
This protocol is based on the established understanding of this compound's mode of action.[5]
-
Parasite Culture and Drug Exposure: Adult S. mansoni are cultured as described for the praziquantel protocol. Worms are incubated with this compound at a relevant concentration.
-
Assessment of Macromolecule Synthesis: To measure the effect on DNA, RNA, and protein synthesis, radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, and [³H]leucine for protein) are added to the culture medium.
-
Quantification: After incubation, the worms are harvested, and the incorporation of the radiolabeled precursors into DNA, RNA, and protein is quantified using scintillation counting. A significant reduction in the incorporation of these precursors in this compound-treated worms compared to controls indicates inhibition of nucleic acid and protein synthesis.
Comparative Signaling and Workflow Diagrams
Caption: Praziquantel's proposed mechanism of action.
Caption: this compound's targeted mechanism of action.
Caption: A typical experimental workflow for transcriptomic analysis.
Conclusion and Future Directions
The comparative analysis of praziquantel and this compound reveals two distinct pharmacological approaches to treating schistosomiasis. Praziquantel acts as a broad disruptor, impacting multiple physiological processes, which is reflected in its wide-ranging effects on the schistosome transcriptome. In contrast, this compound employs a highly specific, targeted mechanism that relies on enzymatic activation to induce DNA damage.
The lack of comprehensive transcriptomic data for this compound represents a significant knowledge gap. Future research employing RNA-sequencing on this compound-treated S. mansoni would be invaluable. Such studies would not only elucidate the downstream cellular responses to this compound-induced DNA damage but also provide a more direct and detailed comparison with the transcriptomic impact of praziquantel. This knowledge would be instrumental in understanding the nuances of their respective efficacies, the development of resistance, and the rational design of new antischistosomal therapies, potentially including combination therapies that exploit their different modes of action.
References
- 1. Transcriptomic analysis of reduced sensitivity to praziquantel in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of praziquantel on the differential expression of mouse hepatic genes and parasite ATP binding cassette transporter gene family members during Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional analysis of Schistosoma mansoni treated with praziquantel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Similar cellular responses after treatment with either praziquantel or this compound in Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-cell RNA-seq atlas of Schistosoma mansoni identifies a key regulator of blood feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Oxamniquine's Efficacy Against Praziquantel-Resistant Schistosomiasis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oxamniquine and praziquantel in the context of emerging praziquantel-resistant Schistosoma mansoni infections. It synthesizes experimental data on their efficacy, details methodologies for key experiments, and visualizes critical biological and experimental workflows.
The rising concern over praziquantel (PZQ) resistance in Schistosoma mansoni, the primary causative agent of intestinal schistosomiasis, necessitates a re-evaluation of alternative treatment options. This compound (OXA), a drug historically used for S. mansoni infections, presents a potential alternative or complementary therapy due to its distinct mechanism of action. This guide evaluates the efficacy of this compound against PZQ-resistant schistosomiasis, supported by experimental data.
Comparative Efficacy of this compound and Praziquantel
The effectiveness of this compound in cases of reduced praziquantel efficacy has been demonstrated in both clinical and experimental settings. A key advantage of this compound is the lack of cross-resistance with praziquantel.[1]
Clinical and Experimental Data Summary
The following tables summarize quantitative data from studies comparing the efficacy of this compound and praziquantel, particularly in contexts of suspected or confirmed praziquantel resistance.
| Study Type | Drug/Dosage | Population/Strain | Cure Rate (%) | Egg Reduction Rate (%) | Worm Burden Reduction (%) | Reference |
| Clinical Trial | Praziquantel (40 mg/kg) | Humans in a Senegalese focus with low PZQ cure rates | 36% | Good, but 12% less than OXA | Not Assessed | (Stelma et al., 1997) |
| Clinical Trial | This compound (20 mg/kg) | Humans in a Senegalese focus with low PZQ cure rates | 79% | Good | Not Assessed | (Stelma et al., 1997) |
| In Vivo (Mice) | Praziquantel (3 x 300 mg/kg) | PZQ-Resistant S. mansoni | Not Assessed | Not Assessed | 7% - 20% | (Fallon et al., 1995)[1] |
| In Vivo (Mice) | This compound (3 x 200 mg/kg) | PZQ-Resistant S. mansoni | Not Assessed | Not Assessed | 87% | (Fallon et al., 1995)[1] |
| In Vivo (Mice) | Praziquantel (100 mg/kg) | PZQ-Resistant S. mansoni | Not Assessed | Not Assessed | Not Significant | (Alwan et al., 2023)[2] |
| In Vivo (Mice) | OXA Derivative CIDD-0150303 (100 mg/kg) | PZQ-Resistant S. mansoni | Not Assessed | Not Assessed | Significant | (Alwan et al., 2023)[2] |
| In Vivo (Mice) | PZQ + CIDD-0150303 (100 mg/kg each) | PZQ-Resistant S. mansoni | Not Assessed | Not Assessed | 90.8% | (Alwan et al., 2023)[2] |
| Drug | In Vitro Efficacy against PZQ-Resistant S. mansoni | Reference |
| This compound Derivatives (e.g., CIDD-0150303) | 100% killing of PZQ-resistant worms | (Alwan et al., 2023)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summarized protocols for key in vitro and in vivo experiments.
In Vitro Drug Sensitivity Assay
This protocol is adapted from methodologies used for screening antischistosomal compounds.
-
Parasite Preparation: Adult S. mansoni worms are collected from infected mice by portal perfusion. The worms are then washed in appropriate culture medium.
-
Assay Setup: Male and female worms are placed in 24-well plates containing culture medium supplemented with antibiotics.
-
Drug Application: Test compounds (e.g., this compound, praziquantel) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells contain the solvent only.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Worm viability is monitored at set time points (e.g., 24, 48, 72 hours) using a microscope. Phenotypic changes such as decreased motility, tegumental damage, and death are recorded.
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of dead worms against the drug concentration.
In Vivo Efficacy in a Murine Model
This protocol outlines the steps for evaluating drug efficacy in a mouse model of schistosomiasis.
-
Infection: Laboratory mice (e.g., Swiss Webster) are percutaneously infected with a defined number of S. mansoni cercariae.
-
Drug Treatment: At a specified time post-infection (e.g., 42 days for adult worms), the mice are treated with the test compound via oral gavage. The drug is typically formulated in a vehicle like 7% Tween 80 in water. A control group receives the vehicle only.
-
Worm Recovery: Several weeks after treatment, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.
-
Worm Burden Quantification: The recovered worms are counted, and the percentage reduction in worm burden is calculated for the treated groups relative to the untreated control group using the following formula: Worm Burden Reduction (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100
-
Egg Count Reduction: Fecal egg counts can be determined before and after treatment using the Kato-Katz technique. The egg reduction rate is then calculated.
-
Tissue Egg Load: The number of eggs in the liver and intestine can be quantified after tissue digestion with KOH.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound is a prodrug that requires activation by a schistosome-specific enzyme.
References
A Head-to-Head Showdown: Oxamniquine vs. Hycanthone in the Fight Against Schistosomiasis
A Comparative Analysis of Schistosomicidal Efficacy, Mechanism of Action, and Safety Profiles for Researchers and Drug Development Professionals.
In the historical landscape of schistosomiasis treatment, both oxamniquine and hycanthone have played significant roles as schistosomicidal agents, particularly against Schistosoma mansoni. While both drugs share a common ancestry in their mechanism of action, their clinical utility has been dictated by a crucial divergence in their safety profiles. This guide provides a detailed, head-to-head comparison of their schistosomicidal effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy and Spectrum of Activity
Both this compound and hycanthone have demonstrated lethal activity against adult S. mansoni worms.[1][2] Their primary mode of action involves inducing a "hepatic shift," causing the worms to move from the mesenteric veins to the liver, where they are ultimately destroyed by the host's immune response.[3][4] However, a key difference lies in their spectrum of activity. While both are effective against S. mansoni, hycanthone also exhibits some efficacy against S. haematobium, a species for which this compound is largely ineffective.[5]
A comparative study assessing the mutagenic potential of both drugs also provides insights into their relative potency. Hycanthone demonstrated significant mutagenic activity at concentrations several orders of magnitude lower than this compound in Salmonella typhimurium assays.[6]
| Drug | Target Species | Key Efficacy Marker |
| This compound | Schistosoma mansoni | Induces hepatic shift of adult worms.[3][4] |
| Hycanthone | Schistosoma mansoni, Schistosoma haematobium (some efficacy) | Induces hepatic shift of adult worms.[5] |
Mechanism of Action: A Tale of Two Pro-Drugs
The schistosomicidal activity of both this compound and hycanthone is not inherent to the parent compounds. Instead, they function as pro-drugs, requiring bioactivation within the parasite to exert their lethal effects.[7][8] This activation is mediated by a parasite-specific sulfotransferase enzyme.[8]
Upon activation, the resulting electrophilic metabolites are believed to interact with and alkylate parasite macromolecules, including DNA, RNA, and proteins.[1][2][7] This disruption of essential biosynthetic pathways ultimately leads to parasite paralysis and death.[1][2][3] Resistance to both drugs has been linked to a single autosomal recessive gene that results in a deficient or altered sulfotransferase enzyme, preventing the activation of the pro-drug.[9][10][11]
Safety and Toxicity Profile: The Decisive Factor
The most critical distinction between this compound and hycanthone lies in their safety profiles. Hycanthone was discontinued for clinical use due to significant concerns about its mutagenic, teratogenic, and carcinogenic properties.[8] In stark contrast, this compound is considered to have a much lower toxicity profile with weak or absent genotoxic effects.[4][6]
Clinical trials with this compound have reported side effects such as dizziness, drowsiness, headache, nausea, and diarrhea.[12] A notable, though harmless, side effect is the potential for reddish discoloration of the urine.[12]
| Drug | Key Safety Concerns | Common Side Effects |
| This compound | Generally well-tolerated. Caution in patients with a history of seizures.[3] | Dizziness, drowsiness, headache, nausea, diarrhea, reddish urine.[12] |
| Hycanthone | Mutagenic, teratogenic, and carcinogenic potential.[8] | N/A (discontinued) |
Experimental Protocols
The following outlines a generalized experimental workflow for the comparative in vitro and in vivo assessment of schistosomicidal drugs like this compound and hycanthone, based on methodologies described in the literature.[1][2][4]
In Vitro Incubation:
-
Adult S. mansoni worms are harvested from experimentally infected mice.
-
Worms are incubated in a suitable culture medium containing varying concentrations of the test drug (e.g., this compound or hycanthone) for a defined period (e.g., 1 hour).[1][2]
-
Post-incubation, the worms are washed and can be assessed for viability through microscopic observation of motility and tegumental integrity.
-
Alternatively, for mechanistic studies, the synthesis of macromolecules (DNA, RNA, protein) can be quantified by measuring the incorporation of radiolabeled precursors.[1][2]
In Vivo Mouse Model:
-
Mice are infected with S. mansoni cercariae.
-
After the infection is established (typically 6-8 weeks), the mice are treated with a single oral dose of the drug.
-
At a predetermined time point post-treatment (e.g., 3-4 weeks), the mice are euthanized, and the worms are recovered from the mesenteric veins and liver by portal perfusion.[1][2]
-
The number of surviving worms is counted to determine the percentage reduction in worm burden compared to an untreated control group.
Conclusion
While both this compound and hycanthone share a fascinating mechanism of action as pro-drugs targeting a parasite-specific enzyme, their clinical fates have been sealed by their differing safety profiles. The significant toxicity associated with hycanthone led to its withdrawal, paving the way for the use of the better-tolerated this compound for the treatment of S. mansoni infections. For researchers in drug development, the story of this compound and hycanthone serves as a compelling case study on the importance of balancing efficacy with safety and highlights the potential for targeting parasite-specific metabolic pathways for the development of novel anti-parasitic agents.
References
- 1. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ajtmh.org [ajtmh.org]
- 5. Exposure to hycanthone alters chromatin structure around specific gene functions and specific repeats in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for hycanthone drug action in schistosome parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schistosoma mansoni: hycanthone/oxamniquine resistance is controlled by a single autosomal recessive gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance of schistosomes to hycanthone and this compound [agris.fao.org]
- 11. scielo.br [scielo.br]
- 12. A double blind trial with this compound in chronic schistosomiasis mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical Showdown: Praziquantel vs. Oxamniquine in the Treatment of Schistosomiasis
A comprehensive analysis of clinical trial data reveals a nuanced picture of the efficacy of praziquantel and oxamniquine in the treatment of schistosomiasis caused by Schistosoma mansoni. While both drugs demonstrate significant schistosomicidal activity, their cure rates vary depending on the dosage, diagnostic methodology, and patient population. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Praziquantel and this compound have been the cornerstones of schistosomiasis control for decades. Praziquantel boasts a broad spectrum of activity against all Schistosoma species, whereas this compound is specifically effective against S. mansoni.[1] This analysis delves into the statistical evidence from various clinical trials to provide a clear comparison of their cure rates and methodologies.
Comparative Efficacy: A Numbers Game
The therapeutic efficacy of praziquantel and this compound has been evaluated in numerous clinical trials. A key factor influencing reported cure rates is the diagnostic method employed. Studies utilizing the more sensitive oogram technique, which involves rectal mucosa biopsy, have shown different outcomes compared to those relying solely on stool examinations for the presence of eggs.[2][3]
In a controlled trial, praziquantel administered at 60 mg/kg daily for three days demonstrated a 100% cure rate based on stool examination, while this compound at two daily doses of 10 mg/kg achieved a 90.3% cure rate.[2] However, when the more sensitive oogram was used, the cure rate for praziquantel remained high at 96.1%, whereas this compound's cure rate dropped to 42.4%.[2][3]
Dosage and treatment regimen also play a crucial role. In an Ethiopian study, a single dose of praziquantel (40 mg/kg) resulted in cure rates of 96%, 93%, and 74% at one, three, and six months post-treatment, respectively.[4][5] A single dose of this compound (15 mg/kg) yielded cure rates of 82%, 78%, and 78% over the same periods.[4][5] Interestingly, when administered in split doses, both drugs showed comparable high efficacy.[4][5]
A study in Burundi evaluating different dosages found that in adults, this compound at 30 mg/kg and 40 mg/kg achieved cure rates of 97%, while praziquantel at 40 mg/kg resulted in a 91% cure rate.[6] However, in children, praziquantel at 40 mg/kg had a higher cure rate (78%) than this compound at the same dose (86% for this compound at 40mg/kg, but lower for 20 and 30mg/kg).[6]
It is also important to note the potential for regional variations in drug efficacy. In a study in northern Senegal where low cure rates with praziquantel were observed, this compound at 20 mg/kg showed a significantly higher cure rate of 79% compared to 36% for praziquantel at 40 mg/kg, suggesting possible praziquantel-tolerant parasite strains in that region.[7]
Side Effect Profile
Both medications are generally well-tolerated, with most side effects being mild and transient.[4][5] Common side effects for both drugs include dizziness, abdominal discomfort, and diarrhea.[4][5] However, some studies have reported more serious side effects, such as seizures, exclusively among patients treated with this compound.[4][5][6]
Data Presentation: Comparative Cure Rates
| Drug | Dosage | Diagnostic Method | Follow-up Period | Patient Population | Cure Rate (%) | Reference |
| Praziquantel | 60 mg/kg/day for 3 days | Stool Examination | - | Infected Patients | 100 | [2] |
| This compound | 10 mg/kg (two daily doses) | Stool Examination | - | Infected Patients | 90.3 | [2] |
| Praziquantel | 60 mg/kg/day for 3 days | Oogram | - | Infected Patients | 96.1 | [2][3] |
| This compound | 10 mg/kg (two daily doses) | Oogram | - | Infected Patients | 42.4 | [2][3] |
| Praziquantel | 40 mg/kg (single dose) | Stool Examination | 1, 3, 6 months | Ethiopian Sugar Estate Workers | 96, 93, 74 | [4][5] |
| This compound | 15 mg/kg (single dose) | Stool Examination | 1, 3, 6 months | Ethiopian Sugar Estate Workers | 82, 78, 78 | [4][5] |
| Praziquantel | 40 mg/kg (single dose) | - | 6 weeks | Adults in Burundi | 91 | [6] |
| This compound | 40 mg/kg (single dose) | - | 6 weeks | Adults in Burundi | 97 | [6] |
| Praziquantel | 40 mg/kg (single dose) | - | 6 weeks | Children in Burundi | 78 | [6] |
| This compound | 40 mg/kg (single dose) | - | 6 weeks | Children in Burundi | 86 | [6] |
| Praziquantel | 40 mg/kg | - | 6 weeks | Infected individuals in Senegal | 36 | [7] |
| This compound | 20 mg/kg | - | 6 weeks | Infected individuals in Senegal | 79 | [7] |
Experimental Protocols
Study Design from Controlled Trial[2][8]
A triple-masked, randomized controlled trial was conducted with 106 patients infected with S. mansoni. Participants were randomly allocated to one of three groups:
-
Group 1: 60 mg/kg praziquantel per day for three consecutive days.
-
Group 2: Two daily doses of 10 mg/kg this compound.
-
Group 3: Placebo (starch).
Diagnostic and Cure Evaluation:
-
Initial Diagnosis: Fecal examinations and rectal mucosa biopsy (quantitative oogram).
-
Evaluation of Cure: Fecal examinations were performed on days 15, 30, 60, 90, 120, 150, and 180 post-treatment. Quantitative oograms were performed on days 30, 60, 120, and 180.
Statistical Analysis:
The chi-square test and the Kruskal-Wallis test were used to compare variables among the three groups. Survival analysis (Kaplan-Meier) and the log-rank test were used to evaluate the efficacy of the treatments.
Study Design from Field Trials in Ethiopia[4][5]
Four groups of Ethiopian sugar estate workers infected with S. mansoni were included in the study. The treatment regimens were as follows:
-
Group A: Single dose of praziquantel (40 mg/kg body weight).
-
Group B: Single dose of this compound (15 mg/kg body weight).
-
Group C: Split doses of praziquantel.
-
Group D: Split doses of this compound.
Cure Rate Determination:
The cure rate was determined by the absence of S. mansoni eggs in stool samples at one, three, and six months post-treatment.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental approach, the following diagrams illustrate the proposed mechanisms of action for each drug and a typical clinical trial workflow.
Caption: Proposed mechanism of action for Praziquantel.
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Synergistic Antischistosomal Effects of Oxamniquine and Praziquantel Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of combination therapy with oxamniquine and praziquantel against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis. By presenting key experimental findings, detailed methodologies, and visual representations of the drugs' mechanisms of action, this document aims to inform future research and drug development strategies in the fight against this neglected tropical disease.
Data Presentation: Enhanced Efficacy of Combination Therapy
Experimental studies in murine models have consistently demonstrated that the combined administration of this compound and praziquantel results in a significantly greater reduction in worm burden and egg load than would be expected from the additive effects of the individual drugs. This synergistic interaction allows for the use of lower doses of each drug, potentially reducing the risk of dose-dependent side effects.
| Treatment Group | Dosage (mg/kg) | Mean Worm Burden Reduction (%) | Mean Tissue Egg Load Reduction (%) | Reference |
| Untreated Control | - | 0 | 0 | [1] |
| Praziquantel (PZQ) Monotherapy | 250 | 44.4 | Not Reported | [2] |
| 1/3 Curative Dose | Not Specified | Not Specified | [1] | |
| This compound (OXA) Monotherapy | 50 | Not Specified | Not Specified | [1] |
| 1/3 Curative Dose | Not Specified | Not Specified | [1] | |
| PZQ + OXA Combination Therapy | 1/3 Curative Dose (PZQ) + 1/3 Curative Dose (OXA) | 96 (at 4 hours post-infection) | 98 (at 5 weeks post-infection) | [1] |
| PZQ + OXA Derivative (CIDD-0150303) | 100 (PZQ) + 100 (CIDD-0150303) | 90.8 (against PZQ-resistant strain) | Not Reported | [3][4] |
Experimental Protocols
The following are detailed methodologies from key in vivo studies that have investigated the synergistic effects of this compound and praziquantel.
Study 1: Assessment of Combination Therapy on Different Stages of S. mansoni Maturity[1]
-
Animal Model: Swiss albino mice.
-
Parasite Strain: Schistosoma mansoni.
-
Infection Protocol: Mice were infected with S. mansoni cercariae.
-
Treatment Groups:
-
Untreated infected controls.
-
Praziquantel alone (full curative dose and 1/3 curative dose).
-
This compound alone (full curative dose and 1/3 curative dose).
-
Combination therapy: 1/3 the curative dose of praziquantel plus 1/3 the curative dose of this compound.
-
-
Treatment Schedule: Drugs were administered at various time points: 24 hours before infection, and 4 hours, 1, 2, 3, 4, and 5 weeks after infection.
-
Outcome Measures:
-
Worm Burden: The total number of adult worms recovered from the mesenteric veins and liver was counted 8 weeks post-infection.
-
Worm Distribution: The location of worms (mesenteric veins vs. liver) was recorded.
-
Tissue Egg Load: The number of eggs in the liver and intestine was quantified.
-
Oogram Pattern: The developmental stages of eggs in the intestinal wall were examined to assess oviposition and egg viability.
-
-
Statistical Analysis: Comparison of mean worm burdens and tissue egg loads between treated and untreated control groups.
Study 2: Efficacy of Combination Therapy Against Praziquantel-Resistant S. mansoni[3][4]
-
Animal Model: Mice (specific strain not detailed in the abstract).
-
Parasite Strain: Praziquantel-resistant (PZQ-R) strain of S. mansoni.
-
Infection Protocol: Five mice per group were infected with the PZQ-R S. mansoni strain.
-
Treatment Groups:
-
Praziquantel (PZQ) monotherapy (100 mg/kg).
-
This compound derivative (CIDD-0150303) monotherapy (100 mg/kg).
-
Combination therapy: PZQ (100 mg/kg) + CIDD-0150303 (100 mg/kg).
-
-
Treatment Administration: Drugs were administered by oral gavage.
-
Outcome Measure:
-
Worm Burden Reduction: The percentage reduction in the number of worms in the treated groups was calculated compared to an untreated control group.
-
-
Statistical Analysis: The significance of the reduction in worm burden was determined (P = 0.0001 for the combination therapy).
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and praziquantel is believed to arise from their distinct but complementary mechanisms of action, which target different physiological processes in the schistosome.
Praziquantel's Mechanism of Action
Praziquantel's primary mode of action involves the disruption of calcium homeostasis in the parasite.[5] It is thought to act on voltage-gated Ca2+ channels in the worm's cell membranes, leading to a rapid influx of calcium ions.[6][7] This influx causes spastic muscle paralysis and damage to the worm's outer layer, the tegument.[8] The tegumental damage exposes parasite antigens to the host immune system, facilitating clearance.[7]
Caption: Praziquantel's mechanism of action.
This compound's Mechanism of Action
This compound is a prodrug that requires activation by a schistosome-specific sulfotransferase enzyme.[9] Once activated, it is thought to bind to the parasite's DNA, leading to the inhibition of nucleic acid synthesis.[10][11] This disruption of DNA metabolism ultimately results in worm paralysis and death.[10][12] this compound also causes the worms to shift from the mesenteric veins to the liver, where they are eliminated by the host's immune response.[12]
Caption: this compound's mechanism of action.
Synergistic Interaction Workflow
The combination of praziquantel and this compound creates a multi-pronged attack on the schistosome. Praziquantel's rapid induction of paralysis and tegumental damage may enhance the accessibility and efficacy of this compound. Furthermore, one study has suggested a differential effect on the sexes, with praziquantel being more effective against female worms and this compound against male worms, which could contribute to the observed synergy.[13]
Caption: Synergistic workflow of combination therapy.
References
- 1. Effect of combined low dose praziquantel and this compound on different stages of schistosome maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 4. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Experimental chemotherapy of Schistosoma mansoni with praziquantel and this compound: differential effect of single or combined formulations of drugs on various strains and on both sexes of the parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Oxamniquine
Essential guidelines for the safe and compliant disposal of the schistosomicide, oxamniquine, are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks associated with its handling and disposal. This document provides a comprehensive overview of the necessary procedures, emphasizing waste segregation, approved disposal methods, and in-lab decontamination practices.
All personnel handling this compound waste must be trained on the potential hazards and the correct disposal procedures. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when managing this compound waste.
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with the correct classification and segregation of this compound waste. Due to its potential harm to aquatic life, it must be managed as hazardous chemical waste.
Key Segregation Practices:
-
Solid Waste: All solid materials contaminated with this compound, such as unused or expired capsules, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and kept securely sealed when not in use.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, must be collected in a separate, leak-proof hazardous waste container. The container should be appropriately labeled with the contents, including the approximate concentration of this compound and any other chemical constituents.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Under no circumstances should this compound waste be disposed of in the regular trash, poured down the drain, or mixed with non-hazardous waste streams.
Approved Disposal Method: Incineration
The primary and recommended method for the final disposal of this compound waste is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Researchers and laboratory managers are responsible for arranging the collection and disposal of this compound waste through their institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. For transportation off-site, this compound is classified as "Medicine, solid, toxic, n.o.s. (this compound)," with a UN number of 3249 and belonging to Hazard Class 6.1.
In-Lab Spill Decontamination
In the event of a small spill of this compound powder or solution, immediate and thorough decontamination is necessary.
Spill Cleanup Protocol:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Wear Appropriate PPE: Ensure you are wearing safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, use an absorbent material, such as a chemical spill pillow or absorbent pads, to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Clean the Area: Carefully collect the spilled material and any contaminated absorbent materials using a scoop or forceps and place them in the designated hazardous waste container.
-
Decontaminate the Surface: The spill area should be decontaminated. While specific degradation protocols for this compound are not widely established, a general approach for quinoline-based compounds involves oxidation. A freshly prepared 10% solution of sodium hypochlorite (bleach) can be used to wipe the surface, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data Summary
Currently, there is a lack of specific, publicly available quantitative data from regulatory bodies on permissible disposal limits or validated inactivation concentrations for this compound in a laboratory setting. The guiding principle is to manage all this compound waste as hazardous, regardless of concentration, and to utilize a licensed disposal facility.
| Parameter | Guideline |
| Disposal Method | High-Temperature Incineration |
| UN Number | 3249 |
| Hazard Class | 6.1 (Toxic) |
| In-Lab Spill Decontamination | 10% Sodium Hypochlorite Solution |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Safe Handling and Disposal of Oxamniquine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Oxamniquine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent anthelmintic agent that requires careful handling due to its toxicological profile. It is classified as "Fatal if swallowed" and can cause damage to the central nervous system.[1] Short-term exposure may lead to irritation of the skin, nose, throat, and lungs.[1] Therefore, adherence to proper PPE protocols is critical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Rationale |
| Handling Small Quantities (Solid Form) | - Nitrile gloves (double-gloving recommended)[2] - Safety glasses with side shields[3] - Laboratory coat | To prevent skin and eye contact with the powder. |
| Handling Large Quantities or Generating Dust | - Nitrile gloves (double-gloving)[1][2] - Tightly fitting safety goggles[3] - Protective disposable gown[2] - Appropriate respirator (if exposure limits are exceeded)[1][3] | To minimize inhalation of airborne particles and prevent skin contact. |
| Preparing Solutions | - Nitrile gloves (double-gloving)[2] - Safety goggles or a face shield[4] - Low-permeability disposable gown[2] | To protect against splashes and spills of the dissolved compound. |
| Cleaning Spills | - Nitrile gloves (double-gloving)[2] - Safety goggles - Disposable gown - Respirator (for large spills or significant dust) | To ensure protection from high concentrations of the compound during cleanup. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow provides a step-by-step guide for laboratory operations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to avoid the generation of airborne dust.[1][3]
-
Before handling, ensure all required PPE is readily available and in good condition.
-
Wash hands thoroughly before donning and after removing gloves.[2]
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside a ventilated enclosure.
-
For preparing solutions, add the solvent to the weighed this compound slowly to prevent splashing.
-
-
Experimentation:
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.[1]
-
Contain: Contain the source of the spill if it is safe to do so.[1]
-
Clean:
-
For solid spills, gently cover the spill with a damp cloth or use a HEPA-filtered vacuum to collect the material, avoiding dust generation.[1]
-
For liquid spills, absorb the material with an inert absorbent.
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution.
-
Dispose: Place all cleanup materials into a labeled, sealed container for hazardous waste disposal.[1]
Disposal of this compound Waste:
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Chemical Waste: Unused or waste this compound should be disposed of through a licensed hazardous waste management company.[3] It is regulated for transport under DOT, ADR, IMDG, and IATA regulations with the UN number 3249 and hazard class 6.1.[1]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a sealed bag or container and disposed of as hazardous waste.[2]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
For general guidance on the disposal of pharmaceutical waste, refer to the Environmental Protection Agency (EPA) regulations and your institution's specific protocols.[5] The FDA also provides guidelines for the disposal of unused medicines, which may be applicable for small quantities in certain contexts, but hazardous waste regulations take precedence in a laboratory setting.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
